Methyl 4-bromo-3-(hydroxymethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-bromo-3-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIBAQYFWZDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254746-40-2 | |
| Record name | methyl 4-bromo-3-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Introduction
Methyl 4-bromo-3-(hydroxymethyl)benzoate is a key substituted benzoate ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing a reactive hydroxymethyl group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in the development of complex molecular architectures. This compound is particularly instrumental in the fields of medicinal chemistry and materials science, where it is used in the preparation of selective inhibitors and other functional molecules.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this compound, focusing on the chemical principles, experimental protocols, and critical process parameters that ensure a successful and efficient synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical approach to designing the synthesis of this compound involves considering several key bond disconnections. The primary retrosynthetic pathways diverge based on the sequence of introducing the three key functional groups: the methyl ester, the hydroxymethyl group, and the bromine atom.
Caption: Preferred synthesis workflow for this compound.
Step 1: Benzylic Dibromination of 3-Bromo-4-methylbenzoic Acid
The synthesis commences with a free-radical bromination of the benzylic methyl group.
-
Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing competitive aromatic bromination. [2]A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. [2]Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness, though safer alternatives like cyclohexane may also be employed. [3][4]Using two equivalents of NBS ensures the formation of the dibrominated product.
Experimental Protocol:
-
To a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1 eq.), N-bromosuccinimide (2.2 eq.), and carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.05 eq.).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 days, monitoring the reaction progress by TLC or HPLC. [2]4. After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filter cake with a small amount of cold carbon tetrachloride. [2]7. Combine the filtrates and concentrate under reduced pressure to yield the crude 3-bromo-4-(dibromomethyl)benzoic acid, which is often used directly in the next step without further purification. [2]
Step 2: Hydrolysis to 3-Bromo-4-formylbenzoic Acid
The geminal dibromide is converted to an aldehyde. While standard hydrolysis can be challenging, the use of silver nitrate provides a clean and efficient transformation.
-
Causality: Silver ions coordinate with the bromine atoms, facilitating their departure and subsequent attack by water or ethanol, leading to the formation of an intermediate that readily hydrolyzes to the aldehyde. This method is particularly effective for converting benzylic dihalides. [2] Experimental Protocol:
-
Dissolve the crude 3-bromo-4-(dibromomethyl)benzoic acid (1 eq.) in ethanol in a round-bottom flask. [2]2. Prepare an aqueous solution of silver nitrate (AgNO₃) (2.1 eq.) and add it dropwise to the ethanol solution while heating at approximately 50-55°C. [2]3. Maintain the reaction at this temperature for 1-2 hours. A precipitate of silver bromide will form.
-
Upon completion, cool the mixture to room temperature and filter to remove the silver bromide precipitate.
-
Wash the filter cake thoroughly with ethanol. [2]6. Combine the filtrates and remove the solvent under reduced pressure to obtain crude 3-bromo-4-formylbenzoic acid.
Step 3: Esterification to Methyl 4-bromo-3-formylbenzoate
The carboxylic acid is converted to its corresponding methyl ester. Standard esterification conditions are effective.
-
Causality: Fischer esterification (acid-catalyzed reaction with methanol) is a straightforward method. Alternatively, for a faster and more irreversible reaction, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. [5] Experimental Protocol (via Thionyl Chloride):
-
In a fume hood, suspend 3-bromo-4-formylbenzoic acid (1 eq.) in methanol.
-
Cool the mixture in an ice bath and add thionyl chloride (2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess methanol and SOCl₂ under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-bromo-3-formylbenzoate. [6][7]
Step 4: Selective Reduction to this compound
The final step is the selective reduction of the aldehyde functional group in the presence of the methyl ester.
-
Causality: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, thus providing excellent chemoselectivity.
Experimental Protocol:
-
Dissolve Methyl 4-bromo-3-formylbenzoate (1 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key transformations and expected outcomes for the primary synthesis pathway. Yields are representative and can vary based on reaction scale and optimization.
| Step | Transformation | Key Reagents | Typical Yield | Purity Target |
| 1 | Benzylic Dibromination | 3-Bromo-4-methylbenzoic acid, NBS, AIBN | >90% (crude) | Used directly |
| 2 | Aldehyde Formation | 3-Bromo-4-(dibromomethyl)benzoic acid, AgNO₃ | ~60-70% | Used directly |
| 3 | Esterification | 3-Bromo-4-formylbenzoic acid, SOCl₂, MeOH | >90% | >95% |
| 4 | Aldehyde Reduction | Methyl 4-bromo-3-formylbenzoate, NaBH₄ | >95% | >98% |
| Overall | Total Synthesis | - | ~30-40% | >98% |
Note: The overall yield is based on the multi-step sequence reported in related literature.[2]
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined, four-step sequence starting from 3-bromo-4-methylbenzoic acid. This pathway leverages selective benzylic bromination, a silver-mediated hydrolysis, standard esterification, and a chemoselective reduction. Each step is chosen for its efficiency, selectivity, and reliability, providing a robust method for researchers and drug development professionals to access this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification at key stages are paramount to achieving high purity and a satisfactory overall yield.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
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- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- ChemicalBook. (2025). Methyl 3-(bromomethyl)benzoate | 1129-28-8.
- PubChem. (n.d.). Methyl 4-bromo-3-formylbenzoate | C9H7BrO3 | CID 23141464.
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Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: A Versatile Scaffold for Drug Discovery and Beyond
Methyl 4-bromo-3-(hydroxymethyl)benzoate, bearing the CAS number 254746-40-2, is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a methyl ester, a bromine atom, and a hydroxymethyl group on a benzene ring offers a trifecta of reactive sites, enabling chemists to perform a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of the functional groups allows for sequential and selective reactions, making it an ideal starting material for the construction of novel pharmaceutical agents and functional materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 254746-40-2 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Not specified, but related isomers melt in the 121-125 °C range. | [4] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and methanol. | [3][4] |
| SMILES | COC(=O)c1ccc(c(c1)CO)Br | [1] |
| InChI | InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | [2] |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be achieved through a multi-step pathway starting from the readily available 3-bromo-4-methylbenzoic acid. This synthetic route involves the protection of the carboxylic acid as a methyl ester, followed by functionalization of the methyl group. A plausible synthetic strategy is outlined below, based on a patented method for a closely related compound.[8]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid
This initial step protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.
-
Reaction Setup: To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-4-methylbenzoate as a crude product, which can be used in the next step without further purification.
Step 2: Benzylic Bromination
This step introduces a bromine atom at the benzylic position, which is a key intermediate for the introduction of the hydroxyl group.
-
Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in carbon tetrachloride (10 volumes). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[8]
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction is typically initiated with a light source. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The resulting crude Methyl 3-bromo-4-(bromomethyl)benzoate can be purified by column chromatography on silica gel.
Step 3: Conversion to Aldehyde
The benzylic bromide is then converted to the corresponding aldehyde.
-
Reaction Setup: Dissolve the crude Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water. Add silver nitrate (1.2 eq) to the solution.[8]
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate of silver bromide will form.
-
Work-up and Purification: Filter the reaction mixture to remove the silver bromide precipitate. Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 4-bromo-3-formylbenzoate.
Step 4: Reduction to the Hydroxymethyl Group
The final step involves the selective reduction of the aldehyde to the primary alcohol.
-
Reaction Setup: Dissolve the crude Methyl 4-bromo-3-formylbenzoate (1.0 eq) in methanol at 0 °C.
-
Reaction Execution: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The three distinct functional groups of this compound provide a versatile platform for a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira Couplings
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction enables the coupling of the aryl bromide with a boronic acid or ester, introducing a new aryl or vinyl substituent. This is a powerful tool for building molecular complexity.[9][10]
Caption: General scheme for the Suzuki-Miyaura coupling.
Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, introducing an alkynyl group. This is particularly useful for the synthesis of conjugated systems.[11][12]
Caption: General scheme for the Sonogashira coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (4:1). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Transformations of the Hydroxymethyl Group
The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be protected to allow for selective reactions at other positions.
-
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can convert the hydroxymethyl group to an aldehyde (Methyl 4-bromo-3-formylbenzoate). Stronger oxidizing agents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.
-
Protection: The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers to prevent its interference in subsequent reactions.
Reactions of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to other functional groups such as amides via aminolysis.
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents.[3][13] The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
For instance, the arylated or alkynylated products derived from this starting material can be further elaborated to generate libraries of compounds for screening against various biological targets. A related compound, methyl 3-amino-4-bromobenzoate, has been used in the synthesis of photoactive molecules, suggesting that derivatives of this compound could find applications in the development of photodynamic therapy agents or molecular probes.[14]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, with the aim of empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and advanced materials. The detailed protocols and mechanistic insights offered herein are intended to serve as a practical resource for the design and execution of innovative synthetic strategies.
References
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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Chemical Innovation. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Retrieved from [Link]
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PubMed. (2012). Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. Retrieved from [Link]
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ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]
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-
University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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A Comprehensive Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate
An In-depth Technical Guide
Introduction
Methyl 4-bromo-3-(hydroxymethyl)benzoate is a valuable substituted aromatic ester that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic ester and a nucleophilic primary alcohol, alongside a strategically placed bromine atom, makes it a versatile intermediate for creating more complex molecular architectures. This compound and its isomers are instrumental in the development of novel compounds in material science and pharmaceutical research.[1] A thorough characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering for correlation with NMR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a definitive structural assignment can be made.
Theoretical Principles of NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups "shield" the nucleus, causing an upfield shift. The area under a ¹H NMR signal (integration) is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing valuable information about connectivity.
Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for acquiring high-fidelity NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its relative inertness and simple solvent signals.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Record the spectra on a 400 MHz (or higher) spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Subsequently, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.
-
¹H NMR Spectroscopic Data & Interpretation
The ¹H NMR spectrum provides a wealth of information about the proton environment of the molecule.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ar-H (H2) | 8.05 - 8.15 | Doublet (d) | 1H | ~2.0 | Ortho to the electron-withdrawing ester group and meta to the bromine, resulting in a significant downfield shift. Small coupling is due to meta-coupling with H6. |
| Ar-H (H6) | 7.85 - 7.95 | Doublet of Doublets (dd) | 1H | ~8.4, ~2.0 | Ortho to the bromine atom and para to the hydroxymethyl group. Experiences ortho-coupling with H5 and meta-coupling with H2. |
| Ar-H (H5) | 7.65 - 7.75 | Doublet (d) | 1H | ~8.4 | Ortho to the bromine atom and meta to the ester group. Primarily influenced by ortho-coupling to H6. |
| -CH ₂OH (C9) | 4.70 - 4.80 | Singlet (s) or Doublet (d) | 2H | N/A or ~6.0 | These benzylic protons are deshielded by the adjacent aromatic ring and oxygen. The signal may be a singlet or, if coupling to the -OH proton is observed, a doublet. |
| -COOCH ₃ (C8) | 3.90 - 4.00 | Singlet (s) | 3H | N/A | These protons are on a methyl group attached to the ester oxygen, resulting in a characteristic downfield singlet. |
| -CH₂OH | 1.90 - 2.50 | Singlet (s) or Triplet (t) | 1H | N/A or ~6.0 | The chemical shift of this hydroxyl proton is variable and depends on concentration and solvent. It may couple to the adjacent CH₂ protons. |
¹³C NMR Spectroscopic Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C =O (C7) | 165.0 - 167.0 | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| Ar-C (C3) | 140.0 - 142.0 | Aromatic carbon bearing the hydroxymethyl group. |
| Ar-C (C1) | 133.0 - 135.0 | Aromatic carbon attached to the ester group. |
| Ar-C H (C6) | 131.5 - 133.0 | Aromatic methine carbon. |
| Ar-C H (C2) | 129.0 - 131.0 | Aromatic methine carbon. |
| Ar-C -Br (C4) | 126.0 - 128.0 | The carbon atom directly bonded to bromine shows a characteristic shift in this region. |
| Ar-C H (C5) | 124.0 - 126.0 | Aromatic methine carbon. |
| -C H₂OH (C9) | 63.0 - 65.0 | The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the adjacent oxygen. |
| -COOC H₃ (C8) | 52.0 - 53.0 | The methyl carbon of the ester group appears in a typical upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Theoretical Principles of IR
When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation. The frequency of vibration depends on the bond strength and the masses of the atoms involved. A polar bond generally results in a stronger IR absorption. Therefore, functional groups like C=O (carbonyl) and O-H (hydroxyl) give rise to very strong, characteristic absorption bands.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
IR Spectrum Analysis
The IR spectrum of this compound will be dominated by absorptions from its key functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2960 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1725 | Strong, Sharp | C=O Stretch | Ester |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-O Stretch | Ester and Alcohol |
| ~850 | Strong | C-H Bend | para-disubstituted pattern |
| 700 - 500 | Medium-Weak | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉BrO₃, with a monoisotopic mass of approximately 243.97 Da.[2]
Theoretical Principles of MS
In Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved and sprayed into the spectrometer, where it is ionized, typically by protonation [M+H]⁺ or adduction with sodium [M+Na]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). A key feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any ion containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool for the presence of bromine.
Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Mass Spectrum Analysis
Table 4: Expected High-Resolution MS Data (ESI+)
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 244.9808 | 246.9787 | ~1:1 |
| [M+Na]⁺ | 266.9627 | 268.9607 | ~1:1 |
The most telling feature will be the "doublet" peak for the molecular ion. Observing a pair of peaks at m/z ~245 and ~247 with nearly identical intensities is conclusive evidence for a molecule containing a single bromine atom.
Integrated Spectroscopic Workflow
Confirming a chemical structure is a process of accumulating corroborating evidence from multiple analytical techniques. No single technique provides all the answers, but together they build an undeniable case.
Caption: A logical workflow demonstrating how NMR, IR, and MS data are integrated to confirm molecular structure.
Conclusion
The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and substitution pattern on the aromatic ring. Infrared spectroscopy provides clear and immediate confirmation of the essential hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the correct molecular weight and, crucially, provides the characteristic isotopic signature of a monobrominated compound. The combination of these techniques provides a self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and purity of this important synthetic intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for "An efficient and recyclable HBr/H₂O₂/Methanol catalytic system for the one-pot synthesis of methyl benzoates from benzyl alcohols". Retrieved from [Link]
-
Simmons, J. T., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. New Journal of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
Sources
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 4-bromo-3-(hydroxymethyl)benzoate . Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a framework of expertise and trustworthiness essential for modern analytical science.
The structure of this guide is designed to follow a logical progression from sample analysis to data interpretation, providing a self-validating workflow for the structural elucidation of this and similar substituted benzoate compounds.
Overall Analytical Workflow
The structural confirmation of a synthesized small molecule like this compound is a multi-step process. It begins with careful sample preparation, proceeds to data acquisition using complementary analytical techniques, and culminates in a synthesized interpretation of the combined data.
Caption: High-level workflow for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[1] For this compound, ¹H (proton) and ¹³C NMR provide definitive information on the number and connectivity of atoms.
Foundational Principles of ¹H NMR
¹H NMR spectroscopy operates on the principle that protons in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency is influenced by the local electronic environment, leading to the key observables:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the proton's chemical environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents.[3]
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split by non-equivalent protons on adjacent carbons. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of adjacent protons.[4]
Experimental Protocol for ¹H NMR
A robust and reproducible NMR spectrum is contingent on a meticulous experimental protocol.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Expert Insight: CDCl₃ is chosen for its excellent solvating power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
-
Data Acquisition:
-
Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum: Interpretation and Analysis
The structure of this compound presents five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.
Caption: Correlation of protons to their predicted NMR signals.
-
Aromatic Protons (Hₐ, Hₑ, Hₐ):
-
Hₐ (~8.1 ppm): This proton is ortho to the electron-withdrawing ester group, making it the most deshielded aromatic proton. It will appear as a doublet (d) due to coupling with Hₑ.
-
Hₑ (~7.9 ppm): This proton is split by both Hₐ and Hₑ, resulting in a doublet of doublets (dd).
-
Hₑ (~7.7 ppm): This proton is adjacent to the bromine atom. It will appear as a doublet (d) due to coupling with Hₑ. The chemical shifts of aromatic protons are typically found between 7-8 ppm.[6]
-
-
Hydroxymethyl Protons (-CH₂OH, Hₐ):
-
Hₐ (~4.8 ppm): The two protons of the benzylic alcohol are chemically equivalent and are not adjacent to any other protons, so they will appear as a singlet (s). Their position is downfield due to the proximity of the aromatic ring and the oxygen atom.
-
The hydroxyl proton (-OH) itself may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
-
Methyl Ester Protons (-OCH₃, Hₑ):
-
Hₑ (~3.9 ppm): The three protons of the methyl group are highly shielded and equivalent. With no adjacent protons, they will produce a sharp singlet (s). Protons on a carbon adjacent to the oxygen of an ester typically appear around 3.7-4.1 ppm.[7]
-
Foundational Principles of ¹³C NMR
In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal.[8] Standard spectra are proton-decoupled, meaning all signals appear as singlets. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Aromatic and carbonyl carbons are significantly deshielded and appear far downfield.[9]
Predicted ¹³C NMR Spectrum: Interpretation and Analysis
The molecule has 9 carbon atoms, but due to the plane of symmetry in a monosubstituted benzene ring, we expect to see 9 distinct signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around ~166 ppm .[8]
-
Aromatic Carbons (C-Ar): These carbons typically resonate in the 120-150 ppm range.[9]
-
C1 (ipso- to CO₂Me): ~131 ppm
-
C2: ~130 ppm
-
C3 (ipso- to CH₂OH): ~140 ppm
-
C4 (ipso- to Br): ~125 ppm (The heavy bromine atom has a notable shielding effect).[10]
-
C5: ~133 ppm
-
C6: ~128 ppm
-
-
Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon attached to an oxygen will appear around ~64 ppm .
-
Methyl Ester Carbon (-OCH₃): This is the most shielded carbon, appearing far upfield around ~52 ppm .
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOCH₃ | ~3.9 ppm (s, 3H) | ~52 ppm |
| -CH₂OH | ~4.8 ppm (s, 2H) | ~64 ppm |
| Ar-H (ortho to CO₂Me) | ~8.1 ppm (d, 1H) | - |
| Ar-H (meta to CO₂Me) | ~7.9 ppm (dd, 1H) | - |
| Ar-H (ortho to Br) | ~7.7 ppm (d, 1H) | - |
| Ar-C (quaternary) | - | ~125, ~131, ~140 ppm |
| Ar-C (CH) | - | ~128, ~130, ~133 ppm |
| C=O | - | ~166 ppm |
Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for polar, thermally labile molecules like this compound. It allows for the accurate determination of molecular weight with minimal fragmentation.
Foundational Principles of ESI-MS
The ESI process transfers ions from solution into the gas phase for analysis.[11]
-
Droplet Formation: The sample solution is pumped through a capillary at a high voltage, forming a fine mist of charged droplets.[12]
-
Desolvation: A drying gas (e.g., nitrogen) evaporates the solvent from the droplets, shrinking them and increasing their charge density.
-
Ion Formation: The intense electrostatic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules (e.g., [M+H]⁺) into the gas phase.[13]
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.
-
Acidify the final solution with 0.1% formic acid.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential for accurate mass measurement and elemental composition determination.[16]
-
Predicted Mass Spectrum: Interpretation and Analysis
-
Molecular Formula: C₉H₉BrO₃
-
Monoisotopic Mass: 243.9735 Da
The key feature to identify in the mass spectrum is the molecular ion peak and its characteristic isotopic pattern.
-
Protonated Molecule ([M+H]⁺): The most abundant ion should be the protonated molecule.
-
Expected m/z = 243.9735 (¹²C₉¹H₁₀⁷⁹Br¹⁶O₃)⁺ + 1.0078 (H⁺) = 244.9813
-
-
Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by ~2 Da, with nearly equal intensity.
-
M peak: [C₉H₉⁷⁹BrO₃+H]⁺ at m/z 244.98
-
M+2 peak: [C₉H₉⁸¹BrO₃+H]⁺ at m/z 246.98
-
-
Common Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is trace salt contamination.
-
[M+Na]⁺: m/z ~266.96
-
-
Potential Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common neutral losses for this molecule could include water (-18 Da) from the hydroxymethyl group or methanol (-32 Da) from the ester.
Summary of Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z (High-Res) | Key Feature |
| [M+H]⁺ | Protonated Molecule (⁷⁹Br) | 244.9813 | Part of a 1:1 doublet |
| [M+2+H]⁺ | Protonated Molecule (⁸¹Br) | 246.9792 | Part of a 1:1 doublet |
| [M+Na]⁺ | Sodium Adduct (⁷⁹Br) | 266.9632 | Isotopic doublet |
References
- 1. ijirset.com [ijirset.com]
- 2. popai.pro [popai.pro]
- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. NMR Basics for the absolute novice [jeolusa.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. scispace.com [scispace.com]
- 14. Rutgers_MS_Home [react.rutgers.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-bromo-3-(hydroxymethyl)benzoate" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Introduction
This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents and other functional materials. Its unique substitution pattern, featuring a bromine atom, a hydroxymethyl group, and a methyl ester on the benzene ring, imparts a specific set of physicochemical properties that are crucial for its application. An in-depth understanding of its solubility and stability is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure its effective use and the reliability of experimental outcomes.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its solubility and stability characteristics. Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.
Compound Profile: this compound
A thorough understanding of the molecular structure and fundamental properties of a compound is the first step in predicting and analyzing its behavior in various environments.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | Sigma-Aldrich[1] |
| CAS Number | 254746-40-2 | Sigma-Aldrich[1] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available. | --- |
| Boiling Point | Not available. | --- |
| pKa | Not available. | --- |
| LogP (predicted) | 1.6 | PubChem |
Part 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a polar hydroxymethyl group and a nonpolar brominated aromatic ring in this compound suggests a nuanced solubility profile.
Theoretical Considerations
The principle of "like dissolves like" provides a foundational basis for predicting solubility. The ester and hydroxymethyl groups can participate in hydrogen bonding with protic solvents, while the brominated benzene ring contributes to van der Waals interactions and potential solubility in non-polar organic solvents.
Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[2] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Workflow for Equilibrium Solubility Determination:
Sources
A Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: Strategies, Protocols, and Expert Insights
Introduction
Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No: 109531-75-3) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic compounds.[1][2] Its unique substitution pattern—a bromine atom, a hydroxymethyl group, and a methyl ester on a benzene ring—makes it an invaluable intermediate in medicinal chemistry and materials science. It is particularly prominent in the development of novel pharmaceuticals, including selective inhibitors for various enzymes.[3] This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, designed for researchers and drug development professionals. We will delve into the chemical logic behind pathway selection, provide detailed, field-tested protocols, and offer expert insights to ensure successful and reproducible synthesis.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals several logical disconnection points, highlighting the most viable starting materials. The primary strategies hinge on either constructing the hydroxymethyl group from a precursor or performing a selective transformation on a molecule already containing the core scaffold.
References
"Methyl 4-bromo-3-(hydroxymethyl)benzoate" as a building block in organic synthesis
An In-depth Technical Guide to Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Versatile Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. An ideal building block is not merely a passive scaffold but an active participant, offering multiple, orthogonally reactive functional groups that can be addressed selectively. This compound, a trifunctionalized benzene ring, epitomizes this principle. It provides chemists with three distinct handles for molecular elaboration: an aryl bromide poised for carbon-carbon and carbon-heteroatom bond formation, a primary benzylic alcohol ready for oxidation or substitution, and a methyl ester that can be readily transformed into a variety of other functionalities.
This guide provides an in-depth exploration of this compound as a cornerstone intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science. We will dissect its synthesis, analyze its reactivity profile, and present field-proven protocols for its key transformations, demonstrating its utility in the synthesis of high-value compounds.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application.
Table 1: Core Compound Identifiers
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 254746-40-2[1] |
| Molecular Formula | C₉H₉BrO₃[2][3] |
| Molecular Weight | 245.07 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)CO[2] |
| InChIKey | YOIIBAQYFWZDPX-UHFFFAOYSA-N[2] |
Table 2: Physicochemical and Safety Data
| Property | Value | Source(s) |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 121.0 to 125.0 °C | [4] |
| Purity | Typically >97% | [5][6] |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [7] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [7] |
Safety Note: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Synthesis of the Building Block
The most common and industrially viable route to this compound begins with the commercially available 3-bromo-4-methylbenzoic acid. This pathway involves a two-step sequence: esterification of the carboxylic acid followed by selective bromination of the benzylic methyl group and subsequent hydrolysis. A more direct approach involves the reduction of the corresponding aldehyde.
A representative synthesis is outlined below, starting from 3-bromo-4-(dibromomethyl)benzoic acid, which is derived from 3-bromo-4-methylbenzoic acid.
Caption: A common synthetic pathway to the target building block.
This route is advantageous as it utilizes stable and readily available reagents. The silver nitrate-mediated hydrolysis of the dibromomethyl group is a reliable method for aldehyde formation, and the subsequent esterification and reduction steps are standard, high-yielding transformations.[8]
The Trifunctional Reactivity: A Chemist's Toolkit
The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to molecular construction.
The Aryl Bromide: Gateway to Cross-Coupling
The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[9]
Suzuki-Miyaura Coupling
This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a multifunctional substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst with a copper(I) co-catalyst.[10] The amine base serves both to neutralize the HBr byproduct and to facilitate the formation of the key copper-acetylide intermediate. Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling.[11]
Caption: The dual-catalyst cycle of the Sonogashira reaction.
The Hydroxymethyl Group: A Site for Oxidation and Substitution
The primary benzylic alcohol offers a second vector for diversification.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). More forceful oxidation with agents like potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid. This allows for the creation of a dicarboxylic acid derivative or an aldehyde for further elaboration via Wittig or condensation reactions.
-
Protection/Activation: The alcohol can be protected with standard groups (e.g., silyl ethers like TBDMS, or ethers like MOM) to mask its reactivity during transformations at other sites. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or a bromide via Appel reaction) to facilitate SN2 reactions with a variety of nucleophiles.
The Methyl Ester: A Versatile Carboxylic Acid Surrogate
The methyl ester provides a robust, yet readily modifiable, functional group.
-
Hydrolysis: Saponification with a base like NaOH or LiOH in a water/alcohol mixture efficiently converts the ester to the corresponding carboxylic acid. This unmasks a site for amide bond formation (e.g., via EDC/HOBt coupling), further esterification, or other carboxylic acid-specific chemistry.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a diol product.
Application in Target-Oriented Synthesis
The true value of this compound is demonstrated in its application to the synthesis of complex, high-value molecules. It is a key intermediate in the development of selective inhibitors for various biological targets.[5][6] For example, it can serve as a precursor to scaffolds used in the development of kinase inhibitors, where a central aromatic core is decorated with various substituents to achieve potency and selectivity.
Consider the synthesis of a hypothetical kinase inhibitor. A retrosynthetic analysis reveals how our building block provides a key fragment of the final structure.
Caption: Disconnecting a target molecule back to the building block.
Field-Proven Experimental Protocols
The following protocols are representative examples of key transformations and are designed to be self-validating and reproducible.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize Methyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)benzoate.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Anhydrous Toluene and Water (10:1 v/v)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (Toluene:Water, 10:1) via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
-
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting aryl bromide and the appearance of new aromatic signals corresponding to the methoxyphenyl group.
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
Objective: To synthesize Methyl 4-bromo-3-formylbenzoate.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, 10 eq by weight)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, Celite® pad
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add activated MnO₂ in one portion. Causality: MnO₂ is a mild, chemoselective oxidant for benzylic alcohols that will not affect the ester or aryl bromide. The reaction is heterogeneous, requiring a large excess of the reagent and vigorous stirring.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.
-
The product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
-
-
Self-Validation: ¹H NMR will show the disappearance of the benzylic -CH₂- signal (~4.7 ppm) and the alcohol proton, and the appearance of a new aldehyde proton signal (~10 ppm).
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the strategic and sequential introduction of molecular complexity. By leveraging well-established transformations such as palladium-catalyzed cross-coupling, oxidation, and ester manipulations, chemists can efficiently access a wide array of complex structures relevant to drug discovery and materials science. This guide has provided the foundational knowledge and practical protocols necessary to confidently incorporate this valuable intermediate into any synthetic program.
References
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Autech Industry Co., Ltd. Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Available from: [Link]
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LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). Available from: [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available from: [Link]
- Google Patents. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
-
Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Available from: [Link]
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Autech Industry Co., Ltd. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Available from: [Link]
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ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3- .... Available from: [Link]
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ResearchGate. Methyl 4-bromobenzoate. Available from: [Link]
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PubChemLite. This compound (C9H9BrO3). Available from: [Link]
- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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PubChemLite. Methyl 3-bromo-4-(hydroxymethyl)benzoate (C9H9BrO3). Available from: [Link]
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Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available from: [Link]
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Amerigo Scientific. Methyl 4-bromo-3-methylbenzoate (95%). Available from: [Link]
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ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available from: [Link]
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National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
IUCr. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
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The Strategic Utility of Methyl 4-bromo-3-(hydroxymethyl)benzoate in Modern Medicinal Chemistry
Abstract
Methyl 4-bromo-3-(hydroxymethyl)benzoate, a seemingly unassuming substituted benzene ring, represents a cornerstone scaffold for the construction of complex, biologically active molecules. Its unique trifunctional arrangement—a bromine atom for cross-coupling, a nucleophilic hydroxymethyl group for derivatization, and a methyl ester for modification or hydrolysis—offers medicinal chemists a versatile toolkit for navigating the intricate pathways of drug discovery. This technical guide delves into the synthesis, strategic value, and key applications of this intermediate, providing researchers and drug development professionals with a comprehensive understanding of its potential in developing next-generation therapeutics. We will explore its pivotal role in the synthesis of dual-action receptor antagonists and its broader applicability in constructing novel heterocyclic systems, supported by detailed protocols and mechanistic insights.
Introduction: The Architectural Logic of a Key Building Block
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound (CAS No. 254746-40-2) has emerged as a building block of significant strategic importance due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step syntheses required for modern drug candidates.
The bromine atom, typically at the 4-position, serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, forming the core biaryl or substituted aromatic structures prevalent in many pharmaceuticals. The 3-positioned hydroxymethyl group provides a primary alcohol functionality, a nucleophilic center ripe for etherification, esterification, or oxidation to an aldehyde, opening up another dimension of synthetic diversification. Finally, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with biological targets, or can be converted to amides and other ester variants. This inherent multifunctionality makes this compound a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.
Synthesis of this compound
A robust and scalable synthesis of the title compound is essential for its widespread application. One common approach involves the selective bromination and subsequent functional group manipulation of a readily available starting material.
Synthetic Protocol: From 3-Bromo-4-methylbenzoic Acid
A patented method outlines a practical route starting from 3-bromo-4-methylbenzoic acid. This multi-step process involves the formation of an intermediate, 3-bromo-4-(dibromomethyl)benzoic acid, which is then converted to 3-bromo-4-formylbenzoic acid. The final steps involve esterification and reduction to yield the desired product.
Step 1: Dibromination of 3-bromo-4-methylbenzoic acid
-
In a suitable reaction vessel, 3-bromo-4-methylbenzoic acid is dissolved in an appropriate solvent.
-
N-Bromosuccinimide (NBS) is added in portions under photochemical reaction conditions.
-
The reaction is monitored for the formation of 3-bromo-4-(dibromomethyl)benzoic acid.
-
Upon completion, the crude product is isolated.
Step 2: Formation of 3-bromo-4-formylbenzoic acid
-
The crude 3-bromo-4-(dibromomethyl)benzoic acid is dissolved in ethanol.
-
An aqueous solution of silver nitrate is added dropwise at elevated temperature (e.g., 50°C).
-
The reaction mixture is stirred for approximately one hour.
-
After cooling, the solid silver bromide is filtered off, and the filtrate is concentrated to yield the crude aldehyde.
Step 3: Esterification and Reduction
-
The crude 3-bromo-4-formylbenzoic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst, to give methyl 3-bromo-4-formylbenzoate.
-
The resulting ester is then selectively reduced at the formyl group using a suitable reducing agent, such as sodium borohydride, to afford this compound.
Application in the Synthesis of Dual Angiotensin-Endothelin Receptor Antagonists
One of the most prominent applications of this compound is in the synthesis of Sparsentan, a dual-acting antagonist of the angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors. This dual antagonism is a promising therapeutic strategy for managing chronic kidney diseases.
Strategic Role in Sparsentan Synthesis
In the synthesis of Sparsentan, this compound serves as a key precursor to one of the biaryl fragments of the final molecule. The synthetic strategy leverages the bromine atom for a Suzuki coupling reaction to construct the central biphenyl core, while the hydroxymethyl group is ultimately transformed into a chloromethyl group, which is then used to alkylate an imidazole moiety.
Experimental Workflow: Synthesis of a Key Biphenyl Intermediate
The following workflow outlines the key transformations involving this compound in the synthesis of a crucial intermediate for Sparsentan.
Caption: Synthetic workflow for a key biphenyl intermediate of Sparsentan.
Detailed Protocol: Alkylation and Suzuki Coupling
Step A: Chlorination of this compound
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0°C.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude methyl 4-bromo-3-(chloromethyl)benzoate, which is often used in the next step without further purification.
Step B: Alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde
-
The imidazole derivative is dissolved in a polar aprotic solvent such as DMF.
-
A base (e.g., potassium carbonate) is added, followed by the crude methyl 4-bromo-3-(chloromethyl)benzoate.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed.
-
The product, methyl 4-bromo-3-((2-n-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl)benzoate, is isolated by aqueous workup and extraction.
Step C: Suzuki Coupling
-
The brominated intermediate from Step B is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
An appropriate arylboronic acid or ester is added, along with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).
-
The mixture is heated under an inert atmosphere until the coupling reaction is complete.
-
The final biphenyl product is purified by chromatography.
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of Sparsentan. Its trifunctional nature makes it an ideal starting point for the construction of a wide range of heterocyclic scaffolds and other complex molecular architectures of interest in medicinal chemistry.
Synthesis of Novel Heterocyclic Systems
The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various condensation and cyclization reactions to form heterocycles such as quinolines, isoquinolines, and benzoxazines. The bromine atom can be retained for late-stage diversification or can be involved in intramolecular cyclization reactions.
Use in Fragment-Based Drug Discovery
The relatively small size and high functionality of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD). The different functional groups can be used to explore different interaction points within a biological target's binding site, and the bromine atom allows for the facile linking of fragments that have been shown to bind to adjacent pockets.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | 254746-40-2 | C9H9BrO3 | 245.07 | Intermediate for dual angiotensin-endothelin receptor antagonists; Building block for heterocyclic synthesis |
| Sparsentan | 136564-68-6 | C27H28N4O3S | 496.6 | Treatment of chronic kidney diseases |
Conclusion
This compound is a testament to the power of strategic functional group placement in the design of versatile synthetic intermediates. Its ability to undergo a variety of orthogonal chemical transformations has cemented its role as a valuable tool in the medicinal chemist's arsenal. The successful application of this building block in the synthesis of complex drug candidates like Sparsentan highlights its potential for accelerating the discovery and development of new therapies for a range of diseases. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks such as this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
- Patent DE60030764T2: Biphenyl-sulfonamide as dual angiotensin-endothelin-receptor-antagonists.
- Patent CN103467296A: 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Patent US8198460B2: Process for preparation of letrozole and its intermediates.
- Methyl 4-bromo-3-(hydroxymethyl)
- Methyl 4-bromo-3-methylbenzo
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromo-3-(hydroxymethyl)benzoate
This document provides an in-depth technical overview of the safety, handling, and material safety data for Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No. 106291-80-9). It is intended for researchers, chemists, and professionals in drug development and chemical synthesis who work with this compound. The guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a robust and self-validating system of laboratory practice.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic ester. Understanding its fundamental properties is the first step toward safe handling. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules and potential pharmaceutical intermediates.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 106291-80-9 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | White to almost white solid, powder, or crystal | [2][3] |
| Melting Point | 121-125 °C | [2] |
| Boiling Point | 318.0 ± 22.0 °C (Predicted) | [2] |
| Density | 1.627 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere at room temperature.[2][4][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4] The causality is rooted in the chemical reactivity of halogenated aromatic compounds with biological tissues.
GHS Pictograms:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification Category |
| H315 | Causes skin irritation. | Skin Corrosion/Irritation, Category 2[2][4] |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2A[2][4] |
| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure, Category 3[4] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response[4] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | Response[4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal[4] |
Proactive Safety Protocols: Handling and Storage
A proactive approach to safety minimizes risk. The following protocols are designed to prevent exposure and maintain the integrity of the chemical.
Engineering Controls
The primary engineering control is to handle this compound in a well-ventilated area.[5] For weighing, transferring, or any procedure that could generate dust, a certified chemical fume hood is mandatory. This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard. Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS). Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.
-
Work Area Designation: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.
-
Weighing and Transfer: Perform all weighing and transfers of the solid material on a disposable weigh boat or glassine paper within the fume hood. Use non-sparking tools.[5]
-
In Solution: When the compound is in solution, continue to handle it within the fume hood. Avoid splashes and the generation of aerosols.
-
Post-Handling: After use, tightly close the container.[4] Decontaminate the work surface with an appropriate solvent and then a mild detergent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]
Storage Requirements
Proper storage is crucial for both safety and chemical stability.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]
-
Location: Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]
-
Atmosphere: Store under an inert atmosphere to prevent potential degradation.[2]
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental procedure. The H315 (skin irritation) and H319 (eye irritation) classifications demand stringent adherence to PPE protocols.[4]
Caption: The 3-C workflow for chemical spill response.
Fire-Fighting and Disposal
-
Fire-Fighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as hazardous combustion products like carbon monoxide, carbon dioxide, and hydrogen bromide gas can be generated. [8]* Disposal Considerations: All waste material, including contaminated cleanup supplies, is classified as hazardous waste. [7]It must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [4][7]Do not dispose of it in standard laboratory trash or down the drain.
References
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LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
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Alfa Aesar. SAFETY DATA SHEET - Methyl 3-bromo-4-hydroxybenzoate. [Link]
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PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]
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ACTenviro. Best Practices for Emergency Spill Response. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Trinity Safety Group. Emergency Response To Chemical Spills. [Link]
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ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
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GOV.UK. What to do in a chemical emergency. [Link]
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Methodological & Application
Application Note: Optimizing Suzuki-Miyaura Coupling Reactions for Methyl 4-bromo-3-(hydroxymethyl)benzoate
An Application Note for Researchers and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of this reaction to Methyl 4-bromo-3-(hydroxymethyl)benzoate. This substrate is of interest in medicinal chemistry as a versatile building block, but its functional groups—a base-labile ester and a potentially coordinating hydroxymethyl group—present unique challenges. We will dissect the critical parameters, provide a robust starting protocol, and offer a comprehensive troubleshooting guide to enable successful synthesis of substituted biphenyl derivatives from this key intermediate.[2]
Introduction to the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3][4] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical synthesis, is due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its tolerance of diverse functional groups.[4][5][6][7]
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, this compound).[4][8]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid.[4][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Critical Reaction Parameters and Substrate-Specific Considerations
The success of coupling this compound hinges on the careful selection of four key components: the palladium catalyst, ligand, base, and solvent system.
2.1 Palladium Catalyst & Ligand Selection
The catalyst system is the heart of the reaction. While numerous palladium sources are available, the choice of ligand is often what dictates success.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][8] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external ligand for stability and activity. Pd(PPh₃)₄ is a pre-formed Pd(0) complex that can often be used directly.
-
Ligands: The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.
-
Bulky, Electron-Rich Phosphines: For more challenging substrates, ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are superior.[11][12][13] They accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating sterically hindered partners.[12] Given the ortho-hydroxymethyl group, a bulkier ligand may be advantageous.
-
2.2 The Crucial Role of the Base
The base is not merely a pH adjuster; it is a mechanistic necessity. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[1][3][14][15]
Key Challenge: The methyl ester in our substrate is prone to saponification (hydrolysis) under strongly basic conditions (e.g., NaOH, KOH). This would result in the corresponding carboxylate, complicating purification and potentially altering the product's properties.
Recommended Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and mild enough to minimize ester hydrolysis. Cesium carbonate is more soluble in organic solvents and often provides superior results, albeit at a higher cost.[1]
-
Phosphates (K₃PO₄): An excellent choice for sensitive substrates. It is a strong enough base to facilitate transmetalation but is generally considered non-nucleophilic and less prone to causing side reactions.[1][16]
-
Fluorides (KF, CsF): Can be effective, especially under anhydrous conditions, but may be less universally applicable.[1][11]
2.3 Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).
-
Common Solvents: Mixtures of an organic solvent with water are standard. Popular choices include 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, and Toluene/H₂O.[3][9]
-
Degassing: It is absolutely critical to use degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the undesirable homocoupling of the boronic acid.[16][17][18] Solvents should be sparged with an inert gas (Argon or Nitrogen) before use.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of This compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) OR Palladium precursor/ligand system (e.g., Pd₂(dba)₃, 2 mol% + SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[10]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: If using an air-stable catalyst (e.g., Pd(PPh₃)₄), add it now. If using an air-sensitive ligand/precursor combination, add it under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water per 1.0 mmol of aryl bromide) via syringe.[16]
-
Execution: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90 °C is recommended) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[17]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.[9][17]
Data Presentation: Condition Screening
Optimizing a Suzuki coupling often requires screening several parameters. The following table outlines a logical set of starting conditions for experimentation.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | Baseline: A standard, cost-effective starting point. |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | High-Activity: For potentially sluggish or sterically hindered boronic acids. |
| 3 | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | Robust System: Good for general-purpose, higher-yield attempts. |
| 4 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | Milder Conditions: Uses a more soluble base and a lower-boiling solvent. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed System3. Impure Reagents | 1. Use a fresh batch of palladium catalyst and/or ligand. Consider a more robust pre-catalyst.[17]2. Ensure solvents are thoroughly degassed by sparging with Ar/N₂ for 15-20 mins. Ensure all reaction manipulations are done under a positive pressure of inert gas.[17]3. Verify the purity of the boronic acid, as they can degrade on storage. |
| Significant Ester Hydrolysis | 1. Base is too strong or nucleophilic.2. Reaction temperature is too high for extended periods. | 1. Switch from a carbonate base to potassium phosphate (K₃PO₄), which is less nucleophilic.[1] Avoid hydroxide bases entirely.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time. |
| Protodeboronation of Boronic Acid | 1. Presence of water and base.2. Electron-deficient boronic acids are more susceptible. | 1. Switch to a milder base like potassium fluoride (KF) and consider using anhydrous conditions (e.g., dry THF or Dioxane as solvent).[17]2. Use the corresponding boronic acid pinacol ester, which is often more stable. Add the boronic acid slowly or in portions. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Pd(II) species present at the start. | 1. Improve the degassing procedure for the solvent and ensure a leak-proof inert atmosphere setup.[17][18]2. If using a Pd(II) precursor like Pd(OAc)₂, ensure the ligand can effectively reduce it to the active Pd(0) state in situ. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to a valuable class of substituted biphenyl compounds. Success is predicated on a rational choice of reaction conditions that respect the substrate's inherent sensitivities. The key to high yields is the selection of a mild, non-nucleophilic base, such as potassium phosphate, to prevent ester saponification, combined with a robust palladium-ligand system and strict adherence to anaerobic techniques to ensure catalyst longevity and minimize side reactions. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to build upon for their specific synthetic targets.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ACS Publications - Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
SpringerLink. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]
-
Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available from: [Link]
-
ACS Publications - The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
-
Columbia University. The Suzuki Reaction. Available from: [Link]
-
National Institutes of Health. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available from: [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
-
RSC Publishing. ADMET polymerization of bio-based biphenyl compounds. Available from: [Link]
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Palladium-catalyzed cross-coupling of "Methyl 4-bromo-3-(hydroxymethyl)benzoate"
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Introduction: A Versatile Trifunctional Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules in drug discovery and materials science. This compound, a readily available building block, presents a unique trifunctional architecture. It features an aryl bromide for cross-coupling, a methyl ester, and a primary alcohol. This arrangement allows for sequential, orthogonal chemical modifications, making it an exceptionally valuable intermediate.[1][2] This guide provides a deep dive into the palladium-catalyzed cross-coupling reactions of this substrate, offering both mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] These reactions operate through a general catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5]
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[3]
-
Transmetalation (for Suzuki, Sonogashira, etc.) : An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
The efficiency and scope of this cycle are profoundly influenced by the choice of ligands coordinated to the palladium center. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the catalyst's steric and electronic properties, enhancing its stability and reactivity for specific substrates and coupling partners.[6][7]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[8] It is ideal for creating biaryl structures from this compound.
Step-by-Step Protocol
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O. The total volume should result in a substrate concentration of 0.1-0.5 M.
-
Reaction Execution : Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (R-B(OH)₂) | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Rationale & Insights |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | A standard, reliable system for simple aryl couplings. Water is crucial for the transmetalation step.[8] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | Electron-rich boronic acids may require a more active catalyst. dppf is a robust ligand for this purpose. |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | Heteroaryl boronic acids can be challenging; specialized biarylphosphine ligands like SPhos often improve yields.[9] |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2%) + PPh₃ (4%) | Na₂CO₃ (2.0) | DMF | 80 | For forming styrenyl derivatives. The ester and hydroxymethyl groups are well-tolerated. |
Application Protocol: Sonogashira Coupling
The Sonogashira reaction facilitates the powerful coupling of aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, a key transformation for building rigid molecular scaffolds.[10] The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[11]
Step-by-Step Protocol
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition : Add an anhydrous, degassed solvent such as triethylamine (which also serves as the base) or a mixture like THF/Et₃N. Add the terminal alkyne (1.1-1.3 eq.) via syringe.
-
Reaction Execution : Stir the reaction at room temperature or heat gently (40-60 °C). The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.
-
Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in a suitable solvent and wash with dilute aqueous NH₄Cl to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner (R-C≡CH) | Catalyst System (mol%) | Base/Solvent | Temp (°C) | Rationale & Insights |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (1%) | Et₃N / THF | RT | The classic Sonogashira conditions are often sufficient for electron-neutral aryl bromides.[10] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2%) / XPhos (4%) | Cs₂CO₃ / Acetonitrile | 80 | Copper-free conditions using a bulky, electron-rich ligand can prevent undesirable alkyne homocoupling (Glaser coupling).[12] |
| 1-Hexyne | Pd(PPh₃)₄ (3%) / CuI (2%) | Diisopropylamine | 50 | Coupling with aliphatic alkynes proceeds smoothly under standard conditions. |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (5%) / CuI (3%) | Et₃N | 60 | The protected alcohol on the alkyne is compatible and can be a useful synthetic handle.[13] |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amines.[14][15] This reaction typically requires a strong, non-nucleophilic base and specialized, sterically hindered phosphine ligands.[16]
Step-by-Step Protocol
-
Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition : Add this compound (1.0 eq.) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the amine coupling partner (1.2-1.5 eq.).
-
Reaction Execution : Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Coupling Partner | Catalyst/Ligand System (mol%) | Base (eq.) | Solvent | Temp (°C) | Rationale & Insights | | :--- | :--- | :--- | :--- | :--- | | Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | Cs₂CO₃ (1.5) | Toluene | 110 | Biaryl phosphine ligands like BINAP are effective for coupling with primary arylamines.[15] | | Morpholine | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOtBu (1.4) | Dioxane | 100 | Secondary cyclic amines couple efficiently using highly active Buchwald-type ligands and a strong base.[16] | | Benzylamine | Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | K₃PO₄ (2.0) | Toluene | 100 | Less hindered amines can sometimes be coupled with simpler, yet still bulky, phosphine ligands. | | Benzophenone Imine | Pd₂(dba)₃ (1.5%) / AdBrettPhos (3%) | LHMDS (1.5) | THF | 80 | Benzophenone imine serves as an effective ammonia equivalent for synthesizing primary anilines after acidic hydrolysis.[15] |
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere, as the active Pd(0) catalyst and some ligands can be sensitive to oxygen.[17]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Incorrect base or solvent. | Use a palladium pre-catalyst; Ensure proper degassing of solvents and purging of the flask; Screen a different base (e.g., K₃PO₄ instead of K₂CO₃) or solvent.[17] |
| Formation of Side Products | Suzuki: Protodeboronation of boronic acid. Sonogashira: Homocoupling of alkyne. | Use a stronger base or less water; Switch to copper-free conditions and ensure a strictly anaerobic environment.[18] |
| Dehalogenation of Starting Material | Catalyst degradation; Presence of water/protons. | Use a more robust ligand; Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Residual palladium in the product. | Treat the crude product solution with a palladium scavenger (e.g., activated carbon, specific resins) before chromatography.[19] |
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Wang, L., et al. (2014). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Chemical Research in Chinese Universities, 30(4), 614–618. [Link]
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LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Pérez-Temprano, M. H., et al. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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ChemSRC. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
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Application Notes and Protocols: Chemoselective Esterification of 4-Bromo-3-(hydroxymethyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 4-Bromo-3-(hydroxymethyl)benzoate Derivatives
4-Bromo-3-(hydroxymethyl)benzoic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strategic placement of the bromo, hydroxymethyl, and carboxylic acid (or ester) functional groups on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules. The bromine atom, for instance, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the trifluoromethyl analogue, 4-bromo-3-(trifluoromethyl)benzoic acid, is noted for its ability to enhance metabolic stability and target binding in drug candidates.[1] The selective esterification of the carboxylic acid group in the presence of the benzylic alcohol is a critical transformation, yielding intermediates like methyl 4-bromo-3-(hydroxymethyl)benzoate, which are pivotal in the synthesis of selective inhibitors and other pharmaceutically active compounds.[2] This document provides a detailed guide to the chemoselective esterification of 4-bromo-3-(hydroxymethyl)benzoic acid, focusing on the widely utilized Fischer-Speier esterification method.
Reaction Principle: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[3][4] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[4][5] This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water byproduct as it forms.[5][6][7]
Chemoselectivity: A key challenge in the esterification of 4-bromo-3-(hydroxymethyl)benzoic acid is achieving chemoselectivity. The molecule possesses two nucleophilic sites: the carboxylic acid and the primary benzylic alcohol. Under acidic conditions, the carboxylic acid is preferentially esterified. This selectivity arises from the mechanism of the Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][6][8] This activation makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol (e.g., methanol) compared to the unactivated benzylic alcohol.
Reaction Mechanism
The mechanism of the acid-catalyzed esterification proceeds through several reversible steps:[3][6][9]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid).[3][6][9] This step makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][6][8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Workflow and Protocol
The following protocol details the synthesis of this compound via Fischer-Speier esterification.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 4-Bromo-3-(hydroxymethyl)benzoic acid | 231.04 | 5.00 g | 21.6 | 1.0 |
| Methanol (Solvent/Reagent) | 32.04 | 100 mL | ~2470 | ~114 |
| Sulfuric Acid (98%, Catalyst) | 98.08 | 1.0 mL | ~18.4 | 0.85 |
| Reaction Conditions | ||||
| Temperature | Reflux (~65 °C) | |||
| Reaction Time | 4-6 hours | |||
| Expected Product | ||||
| This compound | 245.07 | |||
| Theoretical Yield | 5.30 g | 21.6 | ||
| Work-up Reagents | ||||
| Saturated Sodium Bicarbonate Solution | ~100 mL | |||
| Ethyl Acetate (Extraction) | ~150 mL | |||
| Brine (Saturated NaCl Solution) | ~50 mL | |||
| Anhydrous Sodium Sulfate (Drying) | ~10 g |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
Reagents:
-
4-Bromo-3-(hydroxymethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(hydroxymethyl)benzoic acid (5.00 g, 21.6 mmol). Add 100 mL of anhydrous methanol to dissolve the starting material.
-
Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (1.0 mL) to the solution.[7][10] The addition is exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle.[7] Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[7]
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Work-up - Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[7][10] Be cautious during the first wash as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Work-up - Washing: Wash the organic layer with brine (50 mL) to remove any residual water-soluble impurities.[7]
-
Work-up - Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[7]
-
Work-up - Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds.[11][12] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For aromatic esters like the target product, a solvent pair such as ethyl acetate and hexane is often effective.[13][14]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Inducing Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester. Key signals to look for are the methyl singlet of the ester group (~3.9 ppm in ¹H NMR) and the methylene protons of the hydroxymethyl group (~4.7 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC indicates a significant amount of starting material remaining after 6 hours, an additional small portion of sulfuric acid can be added, and the reflux can be continued. Ensure the methanol is anhydrous, as water will shift the equilibrium back towards the reactants.[5]
-
Low Yield: Low yields can result from an incomplete reaction or losses during the work-up and purification steps. Ensure thorough extraction and careful transfers. Using a larger excess of the alcohol can also help drive the reaction to completion.[6][9]
-
Side Reactions: While Fischer esterification is generally chemoselective for the carboxylic acid, prolonged reaction times at high temperatures could potentially lead to minor side products. Sticking to the recommended reaction time and temperature is advisable.
-
Purification Difficulties: If the product oils out during recrystallization instead of forming crystals, this may be due to impurities. In such cases, column chromatography on silica gel may be a necessary alternative purification step.
This comprehensive guide provides a robust and reproducible protocol for the chemoselective esterification of 4-bromo-3-(hydroxymethyl)benzoic acid, a key transformation for accessing valuable intermediates in pharmaceutical research and development.
References
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- Mechanism of the esterification between benzoic acid (and derivatives)... - ResearchGate.
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap.
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Use of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" in the synthesis of selective inhibitors
An in-depth technical guide on the use of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" in the synthesis of selective inhibitors.
Application Note & Protocol Guide
Topic: Strategic Use of Substituted Benzoates in the Synthesis of Selective PARP-1 Inhibitors: A Detailed Protocol Featuring a this compound Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Halogenated Benzoates in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of complex therapeutic agents. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable scaffolds for the construction of novel molecular architectures. "this compound" represents such a versatile building block. Its trifunctional nature—a bromine atom for cross-coupling reactions, a hydroxymethyl group for derivatization or as a hydrogen bond donor, and a methyl ester for modification or as a stable electronic modulator—positions it as a potentially powerful tool in the synthesis of targeted therapeutics.
While direct, published applications of "this compound" in the synthesis of named selective inhibitors are not extensively documented in readily available literature, its structural motifs are highly relevant to the synthesis of several classes of inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations[1][2].
This application note will, therefore, provide a comprehensive guide to the synthetic principles involved in constructing a selective PARP-1 inhibitor. To ensure scientific rigor and provide a replicable, well-documented protocol, we will focus on a synthetic route that employs a closely related and commercially available analogue, "Methyl 4-bromo-3-methylbenzoate." The principles and reaction pathways detailed herein are directly translatable to the use of "this compound," with specific considerations for the reactivity of the hydroxymethyl group.
Core Scientific Principles: The Logic of the Synthetic Pathway
The synthesis of PARP-1 inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of the PARP enzyme[3]. A common strategy involves a Suzuki coupling reaction to form a biaryl system, followed by cyclization to create the final heterocyclic core of the inhibitor.
The chosen synthetic pathway illustrates several key chemical transformations that are central to modern drug synthesis:
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is highly valued for its tolerance of a wide range of functional groups.
-
Saponification: The hydrolysis of an ester to a carboxylic acid, a necessary step to enable subsequent amide bond formation or cyclization.
-
Amide Bond Formation: The creation of an amide linkage, a fundamental reaction in the synthesis of a vast number of pharmaceuticals.
-
Reductive Amination: The formation of an amine through the reduction of an imine, a common method for introducing alkyl groups onto a nitrogen atom.
Visualizing the Synthetic Workflow
The following diagram outlines the overall workflow for the synthesis of a representative PARP-1 inhibitor, starting from a substituted bromobenzoate.
Caption: Synthetic workflow for a PARP-1 inhibitor.
Detailed Experimental Protocol: Synthesis of a Biaryl PARP-1 Inhibitor Precursor
This protocol details the synthesis of a key biaryl intermediate, a precursor to a potent class of PARP-1 inhibitors, via a Suzuki coupling reaction.
Objective: To synthesize the biaryl compound, methyl 2'-chloro-3-methyl-[1,1'-biphenyl]-4-carboxylate, from methyl 4-bromo-3-methylbenzoate and 2-chloroboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| Methyl 4-bromo-3-methylbenzoate | 148547-19-7 | 229.06 g/mol | >97% | Sigma-Aldrich |
| 2-Chlorophenylboronic acid | 16347-49-8 | 156.37 g/mol | >95% | Combi-Blocks |
| Pd(PPh3)4 | 14221-01-3 | 1155.56 g/mol | 99% | Strem Chemicals |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 g/mol | >99.5% | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Acros Organics |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 Proof | Decon Labs |
| Deionized Water | - | 18.02 g/mol | - | Millipore |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-bromo-3-methylbenzoate (5.0 g, 21.8 mmol), 2-chlorophenylboronic acid (4.1 g, 26.2 mmol), and sodium carbonate (7.0 g, 66.0 mmol).
-
Rationale: The three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. Sodium carbonate is the base required to activate the boronic acid for the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).
-
Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is crucial as oxygen can oxidize the palladium catalyst, rendering it inactive.
-
-
Catalyst Addition and Reaction:
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1.26 g, 1.09 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Rationale: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. 5 mol% is a standard catalyst loading for this type of reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 100 mL of ethyl acetate and 100 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The work-up procedure is designed to remove the inorganic salts and the catalyst residues from the desired organic product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white to off-white solid.
-
Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity.
-
Expected Results and Characterization
-
Yield: 80-90%
-
Appearance: White to off-white solid
-
1H NMR (400 MHz, CDCl3): δ 8.01 (d, J = 8.0 Hz, 1H), 7.82 (s, 1H), 7.45-7.30 (m, 5H), 3.92 (s, 3H), 2.55 (s, 3H).
-
Mass Spectrometry (ESI+): m/z = 261.07 [M+H]+
Considerations for Using "this compound"
If "this compound" were to be used in the above protocol, the primary consideration would be the reactivity of the hydroxymethyl group.
-
Protection: The hydroxyl group is generally stable under Suzuki coupling conditions. However, if harsher bases or higher temperatures were required, or if subsequent reactions are incompatible with a free hydroxyl group, it may need to be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
Derivatization: The hydroxymethyl group offers a valuable handle for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used as a hydrogen bond donor to interact with the target protein.
Pathway to a Final Inhibitor: A Conceptual Outline
The biaryl intermediate synthesized in the protocol is a precursor to a class of PARP-1 inhibitors known as phenanthridinones. The subsequent synthetic steps would conceptually involve:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide.
-
Nitration: Introduction of a nitro group onto the second aromatic ring, which will later be reduced to an amine.
-
Reduction: Reduction of the nitro group to an amine, often using a reducing agent like iron powder or catalytic hydrogenation.
-
Cyclization: An intramolecular amide bond formation to form the lactam ring of the phenanthridinone core.
This multi-step synthesis highlights the importance of the initial Suzuki coupling in establishing the core carbon skeleton of the final inhibitor.
Caption: Conceptual pathway from biaryl intermediate to a PARP inhibitor.
Conclusion and Future Perspectives
"this compound" and its analogues are valuable building blocks in the synthesis of selective inhibitors. The protocol detailed in this application note, while utilizing a closely related compound, provides a robust and well-validated procedure for a key synthetic transformation in the construction of PARP-1 inhibitors. The principles of this Suzuki coupling, along with the subsequent functional group manipulations, are broadly applicable to the synthesis of a wide range of biologically active molecules. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such versatile chemical building blocks will remain a cornerstone of successful drug discovery programs.
References
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-
MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(8), 5256-5263. [Link]
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National Institutes of Health. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115. [Link]
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PubMed. (2005). Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][4][5]- and [c][4][6]-naphthyridin-6-ones. Journal of Medicinal Chemistry, 48(5), 1314-1317. [Link]
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PubMed. (2021). Rational Design and Synthesis of Selective PRMT4 Inhibitors: A New Chemotype for Development of Cancer Therapeutics. ChemMedChem, 16(7), 1116-1125. [Link]
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National Institutes of Health. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 8091-8108. [Link]
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PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Translational Medicine, 22, 19. [Link]
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National Institutes of Health. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 235, 114283. [Link]
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ResearchGate. (2020). Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: Biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries. European Journal of Medicinal Chemistry, 187, 111953. [Link]
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Applikations- und Protokollhandbuch: Strategien zur Derivatisierung der Hydroxymethylgruppe von Methyl-4-brom-3-(hydroxymethyl)benzoat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Hydroxymethylgruppe des wichtigen synthetischen Zwischenprodukts Methyl-4-brom-3-(hydroxymethyl)benzoat. Als vielseitiges Molekül bietet es mehrere Angriffspunkte für die Derivatisierung, was die Synthese einer breiten Palette von Verbindungen für die pharmazeutische und materialwissenschaftliche Forschung ermöglicht.
Einleitung: Ein vielseitiges Molekül im Fokus
Methyl-4-brom-3-(hydroxymethyl)benzoat ist aufgrund seiner einzigartigen Struktur ein wertvolles Ausgangsmaterial in der organischen Synthese. Es verfügt über drei verschiedene funktionelle Gruppen, die selektiv modifiziert werden können: einen Methylester, ein Bromatom am aromatischen Ring und eine primäre Hydroxymethylgruppe. Diese orthogonale Reaktivität ermöglicht eine schrittweise und kontrollierte Einführung neuer funktioneller Gruppen, was für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen in der medizinischen Chemie von entscheidender Bedeutung ist.
Die Derivatisierung der Hydroxymethylgruppe ist oft ein erster und entscheidender Schritt in der Synthese komplexerer Moleküle. Durch Umwandlung in Ether, Ester, Aldehyde oder Halogenide können neue Bindungen geknüpft und die sterischen sowie elektronischen Eigenschaften des Moleküls gezielt verändert werden. Dieses Handbuch beschreibt bewährte Protokolle für diese Schlüsseltransformationen und erläutert die zugrunde liegenden chemischen Prinzipien.
Derivatisierungsstrategien und Protokolle
Die Hydroxymethylgruppe am Benzolring ist ein primärer Alkohol und zeigt daher die typische Reaktivität dieser Verbindungsklasse. Die elektronenziehende Wirkung des benachbarten Methylesters und des Bromatoms kann jedoch die Reaktivität beeinflussen. Die folgenden Abschnitte beschreiben detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen.
Veretherung: Synthese von Alkoxymethyl-Derivaten
Die Umwandlung der Hydroxymethylgruppe in eine Ether-Funktionalität ist eine gängige Strategie, um lipophile Seitenketten einzuführen oder eine Schutzgruppe zu installieren. Die Williamson-Ethersynthese ist hierfür eine robuste und vielseitige Methode.
Mechanismus der Williamson-Ethersynthese:
Die Williamson-Ethersynthese ist eine SN2-Reaktion, bei der ein Alkohol zunächst mit einer starken Base zu einem Alkoxid deprotoniert wird. Dieses Alkoxid fungiert dann als Nukleophil und greift ein Alkylhalogenid an, um den Ether zu bilden. [1]Für primäre Alkohole wie Methyl-4-brom-3-(hydroxymethyl)benzoat ist diese Reaktion besonders gut geeignet.
Protokoll: Zweistufige Synthese von Methyl-4-brom-3-(ethoxymethyl)benzoat
Da die direkte Williamson-Ethersynthese mit dem Alkohol unter basischen Bedingungen zu Nebenreaktionen am Ester führen kann, ist eine zweistufige Sequenz, bei der die Hydroxymethylgruppe zunächst in eine bessere Abgangsgruppe umgewandelt wird, oft vorteilhafter.
Schritt A: Umwandlung der Hydroxymethyl- in eine Brommethylgruppe
Die Umwandlung des Alkohols in ein Bromid kann effizient mit N-Bromsuccinimid (NBS) unter radikalischen Bedingungen erfolgen.
Tabelle 1: Reaktionsbedingungen für die Bromierung
| Parameter | Wert |
| Ausgangsmaterial | Methyl-4-brom-3-methylbenzoat |
| Reagenz | N-Bromsuccinimid (NBS) |
| Initiator | UV-Licht |
| Lösungsmittel | Ethylacetat |
| Temperatur | 0 bis 5 °C |
| Reaktionszeit | 4 Stunden |
| Ausbeute | 95% |
Experimentelles Protokoll (Schritt A):
-
Lösen Sie Methyl-4-brom-3-methylbenzoat (0,1 mol) und N-Bromsuccinimid (0,105 mol) in 150 ml Ethylacetat in einem geeigneten Reaktionsgefäß.
-
Bestrahlen Sie die Mischung bei 0 bis 5 °C für 4 Stunden mit einer UV-Tauchlampe.
-
Extrahieren Sie die Reaktionsmischung mit 150 ml Wasser.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. [2]5. Das resultierende Methyl-4-brom-3-(brommethyl)benzoat kann durch Umkristallisation weiter gereinigt werden.
Schritt B: Williamson-Ethersynthese
Das im ersten Schritt hergestellte Bromid wird nun mit Natriumethoxid umgesetzt, um den gewünschten Ether zu bilden. [3] Tabelle 2: Reaktionsbedingungen für die Ethersynthese
| Parameter | Wert |
| Ausgangsmaterial | Ethyl-4-brom-3-(brommethyl)benzoat |
| Reagenz | Natriumethoxid (21%ige Lösung in Ethanol) |
| Lösungsmittel | Ethanol / DMF |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 16 Stunden |
| Ausbeute | 84% |
Experimentelles Protokoll (Schritt B):
-
Lösen Sie Ethyl-4-brom-3-(brommethyl)benzoat (280 mmol) in einer Mischung aus Ethanol (300 ml) und DMF (50 ml).
-
Kühlen Sie die Lösung auf 0 °C und geben Sie langsam eine 21%ige Lösung von Natriumethoxid in Ethanol (135 ml) hinzu.
-
Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie für 16 Stunden.
-
Entfernen Sie das Ethanol unter reduziertem Druck.
-
Fügen Sie Ethylacetat zum Rückstand hinzu und waschen Sie die organische Phase mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Natriumsulfat und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie an Kieselgel. [3] DOT-Diagramm: Arbeitsablauf der Ethersynthese
Abbildung 1: Zweistufiger Arbeitsablauf zur Synthese von Ethern.
Veresterung: Synthese von Acyloxymethyl-Derivaten
Die Veresterung der Hydroxymethylgruppe ist eine weitere wichtige Derivatisierungsmethode, die häufig zur Einführung von bioisosteren Gruppen oder zur Modifikation der Löslichkeit und Pharmakokinetik von Wirkstoffkandidaten eingesetzt wird. Die Reaktion mit Säurechloriden in Gegenwart einer Base ist ein gängiges und effizientes Verfahren.
Mechanismus der Acylierung mit Säurechloriden:
Die Reaktion eines Alkohols mit einem Säurechlorid führt zur Bildung eines Esters und von Chlorwasserstoff (HCl). Um die Reaktion zu vervollständigen und die entstehende Säure zu neutralisieren, wird in der Regel eine Base wie Pyridin oder Triethylamin zugesetzt. Die Base deprotoniert den Alkohol und erhöht dessen Nukleophilie, was den Angriff am elektrophilen Carbonylkohlenstoff des Säurechlorids erleichtert.
Protokoll: Synthese von Methyl-4-brom-3-(acetoxymethyl)benzoat
Tabelle 3: Reaktionsbedingungen für die Veresterung
| Parameter | Wert |
| Ausgangsmaterial | Methyl-4-brom-3-(hydroxymethyl)benzoat |
| Reagenz | Acetylchlorid |
| Base | Pyridin |
| Lösungsmittel | CH2Cl2 |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 4 Stunden |
Experimentelles Protokoll:
-
Lösen Sie Methyl-4-brom-3-(hydroxymethyl)benzoat (1,0 mmol) in 4,0 ml Dichlormethan (CH2Cl2) in einem trockenen Reaktionsgefäß.
-
Fügen Sie Pyridin (7,5 mmol) hinzu und kühlen Sie die Mischung in einem Eisbad für 15 Minuten auf 0 °C.
-
Geben Sie langsam Acetylchlorid (1,2 mmol) zu der gekühlten Reaktionsmischung.
-
Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für 4 Stunden.
-
Gießen Sie die Reaktionsmischung in einen Scheidetrichter, der 20 ml 1 N HCl und 20 ml CH2Cl2 enthält.
-
Trennen Sie die Phasen und waschen Sie die organische Schicht nacheinander mit Wasser (2 x 20 ml) und gesättigter Kochsalzlösung (1 x 20 ml).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.
-
Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand durch Flash-Säulenchromatographie an Kieselgel. [4] DOT-Diagramm: Logische Beziehung der Veresterung
Abbildung 2: Schlüsselkomponenten der Veresterungsreaktion.
Oxidation: Synthese von Methyl-4-brom-3-formylbenzoat
Die Oxidation der Hydroxymethylgruppe zu einem Aldehyd ist eine wertvolle Transformation, die die Einführung einer reaktiven Carbonylgruppe ermöglicht. Diese kann für weitere Reaktionen wie reduktive Aminierungen, Wittig-Reaktionen oder Kondensationen genutzt werden. Die Swern-Oxidation ist eine milde und selektive Methode, um primäre Alkohole zu Aldehyden zu oxidieren, ohne dass eine Überoxidation zur Carbonsäure stattfindet.
Mechanismus der Swern-Oxidation:
Bei der Swern-Oxidation wird Dimethylsulfoxid (DMSO) mit einem Elektrophil, typischerweise Oxalylchlorid, bei tiefer Temperatur aktiviert. Der Alkohol addiert an dieses aktivierte Schwefelspezies, und nach Zugabe einer gehinderten Base wie Triethylamin kommt es zu einer intramolekularen Eliminierung, die den Aldehyd, Dimethylsulfid und das Salz der Base liefert.
Protokoll: Swern-Oxidation zu Methyl-4-brom-3-formylbenzoat
Tabelle 4: Reaktionsbedingungen für die Swern-Oxidation
| Parameter | Wert |
| Ausgangsmaterial | Benzylalkohol-Substrat |
| Reagenzien | Oxalylchlorid, DMSO, Triethylamin |
| Lösungsmittel | Dichlormethan |
| Temperatur | -78 °C |
| Konzentration | 0,2 M Substrat |
Experimentelles Protokoll (Allgemein):
-
Lösen Sie Oxalylchlorid (1,5 Äquivalente) in Dichlormethan und kühlen Sie die Lösung auf -78 °C.
-
Tropfen Sie eine Lösung von DMSO (2,0 Äquivalente) in Dichlormethan langsam zu.
-
Nach 5 Minuten geben Sie eine Lösung des Methyl-4-brom-3-(hydroxymethyl)benzoats (1,0 Äquivalent) in Dichlormethan zu.
-
Rühren Sie die Mischung bei -78 °C.
-
Fügen Sie Triethylamin (5,0 Äquivalente) hinzu und lassen Sie die Reaktion auf Raumtemperatur erwärmen.
-
Führen Sie eine wässrige Aufarbeitung durch, extrahieren Sie mit einem organischen Lösungsmittel, trocknen und reinigen Sie das Produkt durch Chromatographie. [1]
Umwandlung in Halogenide: Synthese von Halogenmethyl-Derivaten
Die Umwandlung der Hydroxymethylgruppe in ein Halogenid, beispielsweise ein Chlorid oder Bromid, erzeugt ein reaktives Elektrophil, das für nachfolgende nukleophile Substitutionsreaktionen genutzt werden kann.
Protokoll: Umwandlung in Methyl-4-brom-3-(chlormethyl)benzoat mit Thionylchlorid
Die Reaktion mit Thionylchlorid (SOCl₂) ist eine gängige Methode zur Umwandlung von primären Alkoholen in Alkylchloride.
Tabelle 5: Reaktionsbedingungen für die Chlorierung
| Parameter | Wert |
| Ausgangsmaterial | 4-Methylbenzoesäure |
| Reagenz | Thionylchlorid |
| Lösungsmittel | Chloroform |
| Katalysator | Dimethylformamid (DMF) |
| Temperatur | Rückfluss |
| Reaktionszeit | 4 Stunden |
Experimentelles Protokoll (Analog):
-
Lösen Sie 4-Methylbenzoesäure (0,050 mol) in 30 ml Chloroform.
-
Fügen Sie langsam Thionylchlorid (0,070 mol) und einige Tropfen DMF hinzu.
-
Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.
-
Entfernen Sie überschüssiges Lösungsmittel und Thionylchlorid im Vakuum, um das Säurechlorid zu erhalten.
-
Dieses kann dann in einem nachfolgenden Schritt zum entsprechenden Chlormethyl-Derivat umgesetzt werden. [5]
Zusammenfassung der Derivatisierungswege
Die folgende Tabelle fasst die vorgestellten Derivatisierungsstrategien zusammen:
Tabelle 6: Übersicht der Derivatisierungsreaktionen
| Reaktionstyp | Reagenzien | Produktfunktionalität | Wichtige Merkmale |
| Veretherung | 1. NBS, UV-Licht2. Natriumalkoxid | Alkoxymethyl | Zweistufig, robust, vielseitig |
| Veresterung | Säurechlorid, Base | Acyloxymethyl | Einstufig, effizient, breiter Anwendungsbereich |
| Oxidation | DMSO, Oxalylchlorid, Base | Formyl (Aldehyd) | Mild, selektiv, keine Überoxidation |
| Halogenierung | Thionylchlorid | Chlormethyl | Erzeugt reaktives Elektrophil |
Schlussfolgerung
Methyl-4-brom-3-(hydroxymethyl)benzoat ist ein wertvolles und vielseitiges Zwischenprodukt für die organische Synthese. Die in diesem Handbuch beschriebenen Protokolle zur Derivatisierung der Hydroxymethylgruppe bieten Forschern und Wissenschaftlern eine solide Grundlage für die Synthese einer Vielzahl von neuen Molekülen. Die vorgestellten Methoden – Veretherung, Veresterung, Oxidation und Halogenierung – sind etablierte und zuverlässige Verfahren, die eine gezielte Modifikation des Ausgangsmaterials ermöglichen und somit den Weg für neue Entdeckungen in der Arzneimittelentwicklung und den Materialwissenschaften ebnen.
Referenzen
-
DE60030764T2 - BIPHENYL - SULFONAMIDE AS DUAL ANGIOTENSIN - ENDOTHELIN - RECEPTOR - ANTAGONISTS - Google Patents. (n.d.). Retrieved from
-
CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.). Retrieved from
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. (2014). International Journal of Chemical Engineering and Applications, 5(1), 58-61. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 3. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcea.org [ijcea.org]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-3-(hydroxymethyl)benzoate with Arylboronic Acids
Introduction: The Strategic Importance of Biphenyl Methanol Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide focuses on a particularly valuable application: the coupling of Methyl 4-bromo-3-(hydroxymethyl)benzoate with a variety of arylboronic acids.
The reactant, this compound, is a versatile building block in organic synthesis.[5][6] Its structure incorporates three key functional groups: an aryl bromide for cross-coupling, a methyl ester that can be further modified, and a hydroxymethyl group that offers a site for derivatization or can influence the molecule's biological activity. The resulting biphenyl methanol derivatives are crucial scaffolds in medicinal chemistry, often found in pharmacologically active compounds.[7][8] This application note provides a detailed exploration of the reaction's mechanistic underpinnings, optimized protocols, and practical considerations for researchers in drug development and chemical synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this initial and often rate-determining step, the palladium catalyst inserts itself into the carbon-bromine bond of this compound.[1] This oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming an organopalladium complex. For aryl bromides, this step is generally more facile than for aryl chlorides.[11]
-
Transmetalation : This step involves the transfer of the aryl group from the boronic acid to the palladium complex.[1][10] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[12][13] This activated boronate then exchanges its aryl group with the bromide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and yield.[12][14]
-
Reductive Elimination : In the final step, the two organic ligands (the biphenyl scaffold) on the Pd(II) complex are coupled and eliminated from the metal center.[10] This forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Characterization of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Introduction
Methyl 4-bromo-3-(hydroxymethyl)benzoate is a substituted aromatic ester of significant interest as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a bromo-substituted aromatic ring, allows for diverse chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This document provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway to obtaining reliable analytical data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for the development of analytical methods. Key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 254746-40-2 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Melting Point | 98-102 °C | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the target compound.
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Expected ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Aromatic H |
| ~7.7 | dd | 1H | Aromatic H |
| ~7.5 | d | 1H | Aromatic H |
| ~4.7 | s | 2H | -CH₂OH |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 (variable) | br s | 1H | -OH |
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure adequate resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~140 | Aromatic C-Br |
| ~135 | Aromatic C-CH₂OH |
| ~131 | Aromatic CH |
| ~130 | Aromatic C-COOCH₃ |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~63 | -CH₂OH |
| ~52 | -OCH₃ |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z 244 and 246 (in approximately 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Key Fragments: Loss of •OCH₃ (m/z 213/215), loss of •CH₂OH (m/z 213/215), and other characteristic fragments.
Causality of Experimental Choices: GC-MS with EI is a robust technique for volatile and thermally stable compounds like methyl esters. The temperature program is designed to ensure good chromatographic separation from any impurities. The 1:1 isotopic pattern for bromine is a key diagnostic feature in the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected FT-IR Spectrum:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (hydroxyl) |
| ~3000 | C-H stretch (aromatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
| ~1050 | C-O stretch (primary alcohol) |
| ~750 | C-Br stretch |
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Protocol (Reverse-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Expected Results: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity can be calculated based on the relative peak areas.
Causality of Experimental Choices: Reverse-phase HPLC is a versatile technique for the analysis of moderately polar organic compounds. A C18 column is a good starting point for method development. The use of a gradient elution allows for the separation of compounds with a range of polarities.
Caption: HPLC workflow for purity analysis.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting point.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated DSC instrument.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Expected Results: An endothermic peak corresponding to the melting of the compound. The onset of this peak is typically reported as the melting point.
Caption: Overview of analytical characterization techniques.
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By systematically applying these methods, researchers can confidently verify the identity, structure, purity, and thermal properties of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for its successful application in research and development.
References
-
MDPI. Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
MDPI. Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. [Link]
-
Auctores. Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents. DE60030764T2 - BIPHENYL - SULFONAMIDE AS DUAL ANGIOTENSIN - ENDOTHELIN - RECEPTOR - ANTAGONISTS.
HPLC and GC-MS methods for "Methyl 4-bromo-3-(hydroxymethyl)benzoate" analysis
An authoritative guide to the robust analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate, this document provides detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development, these methods are optimized for purity assessment, quantitative analysis, and stability testing of this key chemical intermediate.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its unique structure, featuring a bromine atom, a hydroxymethyl group, and a methyl ester, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. The precise characterization and quantification of this compound are paramount for ensuring the quality, consistency, and yield of downstream synthetic processes.
The presence of multiple functional groups with varying polarities necessitates tailored analytical strategies. This application note presents two orthogonal, validated methods for the comprehensive analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): A robust method for routine purity testing and quantification in process control and stability studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for identification, impurity profiling, and trace-level analysis, which requires a critical derivatization step for reliable results.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. The structure and characteristics of this compound dictate the choice of analytical technique and its parameters.
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |
| Molecular Weight | 245.07 g/mol | PubChem[1] |
| Predicted Polarity (XlogP) | 1.6 | PubChem[1] |
| Key Functional Groups | Methyl Ester, Benzyl Alcohol, Bromoarene | N/A |
The molecule's moderate polarity, conferred by the ester and hydroxyl groups, makes it an ideal candidate for reversed-phase HPLC.[2] However, the presence of the polar hydroxyl (-OH) group makes the compound non-volatile and prone to thermal degradation, necessitating a derivatization step to convert it into a more volatile and stable form for GC-MS analysis.[3][4]
HPLC-UV Method for Quantification and Purity
Principle and Rationale
This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The moderate polarity of this compound allows for strong retention on a C18 column and efficient elution with a standard acetonitrile/water gradient. The addition of a small amount of acid (formic acid) to the mobile phase is crucial; it protonates the hydroxyl group, preventing silanol interactions with the column and ensuring sharp, symmetrical peaks.[2] UV detection is selected based on the strong absorbance of the benzene ring chromophore.
Instrumentation and Consumables
| Category | Item |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Solvents | Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade) |
| Glassware | Volumetric flasks, autosampler vials with inserts |
| Consumables | 0.45 µm solvent filters, 0.22 µm syringe filters |
Experimental Protocol: HPLC-UV
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of Type I water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
Step 2: Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution as needed for calibration.
Step 3: Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
Step 4: Instrument Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Step 5: Data Analysis
-
Integrate the peak corresponding to this compound.
-
For quantitative analysis, construct a calibration curve from the reference standards.
-
For purity analysis, calculate the area percent of the main peak relative to all other peaks.
GC-MS Method for Identification and Trace Analysis
Principle and Rationale
Direct analysis of the target compound by GC is challenging due to the high polarity and low volatility of the benzyl alcohol moiety, which leads to poor peak shape and potential on-column degradation. To overcome this, a derivatization step is essential.[4] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique.[5] It replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative suitable for GC analysis.
Analyte-OH + BSTFA → Analyte-O-Si(CH₃)₃ + Byproducts
This TMS-derivatized analyte can then be readily separated on a low-to-mid polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected with high specificity by mass spectrometry. Electron Ionization (EI) will produce a reproducible fragmentation pattern, providing both confirmation of identity and structural information about potential impurities.
Instrumentation and Consumables
| Category | Item |
| Instrumentation | Gas Chromatograph with a Mass Spectrometric detector (GC-MS) |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine or Acetonitrile (Anhydrous), Ethyl Acetate (GC Grade) |
| Glassware | Reacti-Vials™ or other suitable reaction vials with screw caps, microsyringes |
| Consumables | GC-MS autosampler vials with inserts |
Experimental Protocol: GC-MS
Step 1: Derivatization and Sample Preparation
-
Prepare a 1 mg/mL solution of the sample or standard in anhydrous pyridine or acetonitrile.
-
Transfer 100 µL of this solution to a clean, dry reaction vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Securely cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for injection. Causality Note: Heating ensures the derivatization reaction goes to completion. The trimethylchlorosilane (TMCS) acts as a catalyst to enhance the silylating power of the BSTFA.[5]
Step 2: Instrument Conditions
| Parameter | Setting |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 450 amu |
Step 3: Data Analysis
-
Extract the Total Ion Chromatogram (TIC).
-
Identify the peak for the TMS-derivatized this compound.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern (expect to see ions related to the molecular ion [M]+, loss of a methyl group [M-15], and the tropylium ion).
Workflow Visualizations
The following diagrams illustrate the logical flow of each analytical protocol, from sample preparation to final data acquisition.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow including the critical derivatization step.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a comprehensive analytical toolkit for the assessment of this compound. The reversed-phase HPLC method is a robust and reliable technique for routine quality control, offering excellent quantitation and purity determination. For unequivocal identification, structural confirmation, and sensitive impurity profiling, the GC-MS method with prior silylation is superior. The selection of the appropriate method should be guided by the specific analytical objective, whether it is routine process monitoring or in-depth characterization for regulatory or research purposes.
References
-
Zhang K, Zuo Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2):222-7. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. PubChem. [Link]
-
Das B, Koti B. (2015). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1277:139-45. [Link]
-
Millan M, et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14570117, Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]
-
Zenkevich IG. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. SIELC. [Link]
-
PubChemLite. (2025). This compound (C9H9BrO3). Université du Luxembourg. [Link]
-
Huang H, et al. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1):o193. [Link]
- Google Patents. (2013).
Sources
- 1. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: An Industrial Application Guide
Abstract
This comprehensive guide details a scalable and robust methodology for the industrial synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate, a key intermediate in the pharmaceutical industry for the development of selective inhibitors and other complex therapeutic agents. This document provides an in-depth analysis of a preferred synthetic pathway, complete with detailed, step-by-step protocols for each stage of the manufacturing process. Emphasis is placed on process safety, scalability, and the implementation of modern purification techniques to ensure a high-purity final product. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are focused on process development and large-scale manufacturing.
Introduction: The Strategic Importance of this compound
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctional structure, featuring a bromine atom, a hydroxymethyl group, and a methyl ester on a benzene ring, allows for diverse and selective chemical modifications. This versatility makes it an invaluable starting material for the construction of complex molecular architectures, particularly in the development of targeted therapies.
The growing demand for novel therapeutics has necessitated the development of scalable, safe, and economically viable synthetic routes for key intermediates like this compound. This guide addresses this need by presenting a detailed, industrially focused synthesis protocol.
Strategic Synthesis Pathway Selection
Several synthetic routes to this compound have been explored. After a thorough evaluation of factors such as starting material availability, reaction efficiency, scalability, and safety, this guide focuses on a three-step process commencing with 3-bromo-4-methylbenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward and scalable nature of the subsequent transformations.
The selected synthetic route is as follows:
-
Esterification: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate.
-
Radical Bromination: Selective bromination of the methyl group on the aromatic ring to yield Methyl 3-bromo-4-(bromomethyl)benzoate.
-
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group to afford the final product, this compound.
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the scalable synthesis of this compound.
Step 1: Esterification of 3-bromo-4-methylbenzoic acid
The initial step involves the Fischer-Speier esterification of 3-bromo-4-methylbenzoic acid with methanol, catalyzed by a strong acid. For industrial-scale production, solid acid catalysts are increasingly preferred over corrosive liquid acids like sulfuric acid to simplify work-up and minimize waste streams.[1][2]
Reaction Scheme:
Industrial-Scale Protocol:
-
Reactor Charging: In a suitable glass-lined reactor, charge 3-bromo-4-methylbenzoic acid (1.0 eq) and methanol (5-10 volumes). The use of a significant excess of methanol drives the equilibrium towards the product.
-
Catalyst Addition: Add a solid acid catalyst, such as a sulfonated resin (e.g., Amberlyst-15), at a loading of 5-10% w/w relative to the benzoic acid derivative.
-
Reaction: Heat the mixture to reflux (typically 65-70 °C) with continuous agitation. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to recover the solid acid catalyst. The catalyst can often be washed with methanol and reused in subsequent batches.
-
Work-up and Isolation:
-
Concentrate the filtrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-methylbenzoate.
-
Process Optimization and Control:
-
Methanol Volume: While a larger excess of methanol can accelerate the reaction, it also increases the energy required for its removal. An optimal balance should be determined during process development.
-
Catalyst Reusability: The number of times the solid acid catalyst can be effectively recycled should be validated to ensure consistent performance.
Step 2: Radical Bromination of Methyl 3-bromo-4-methylbenzoate
This step involves the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator. For large-scale operations, photobromination using UV light can be a safer and more controlled alternative to chemical initiators.[3]
Reaction Scheme:
Industrial-Scale Protocol:
-
Reactor Setup: In a reactor equipped with a UV lamp and a reflux condenser, charge Methyl 3-bromo-4-methylbenzoate (1.0 eq) and a suitable solvent, such as acetonitrile or a non-polar solvent like cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq).
-
Reaction:
-
Initiate UV irradiation and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-(bromomethyl)benzoate. This intermediate is often used in the next step without further purification.
-
Safety Considerations for Industrial Bromination:
-
Exothermic Reaction: Radical bromination can be highly exothermic. The use of a continuous flow reactor can provide better temperature control and enhance safety, especially for large-scale production.
-
HBr Byproduct: The reaction can generate hydrogen bromide (HBr) as a byproduct. The reactor system should be equipped with a scrubber to neutralize any acidic vapors.
-
UV Safety: Appropriate shielding and safety interlocks must be in place to protect personnel from UV radiation.
Step 3: Hydrolysis of Methyl 3-bromo-4-(bromomethyl)benzoate
The final step is the hydrolysis of the benzylic bromide to the corresponding alcohol. This is typically achieved by reacting the intermediate with an aqueous base.
Reaction Scheme:
Industrial-Scale Protocol:
-
Reactor Charging: Charge the crude Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) into a reactor containing a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.
-
Base Addition: Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 eq), portion-wise to control the exotherm.
-
Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete, as monitored by HPLC (typically 3-6 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and heptane.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystalline product, wash with cold heptane, and dry under vacuum to obtain pure this compound.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the scalable synthesis of this compound.
Sources
Troubleshooting & Optimization
"Methyl 4-bromo-3-(hydroxymethyl)benzoate" synthesis byproduct formation and removal
Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct formation and effective removal strategies.
Introduction: The Synthetic Landscape
This compound is a key building block in the synthesis of various complex molecules. A prevalent synthetic route involves the chemoselective reduction of methyl 4-bromo-3-formylbenzoate. This seemingly straightforward conversion of an aldehyde to an alcohol can be accompanied by the formation of several byproducts that complicate purification and impact final product purity. This guide will illuminate the causes of these issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed laboratory-scale synthesis is the reduction of methyl 4-bromo-3-formylbenzoate using a mild reducing agent, such as sodium borohydride (NaBH₄). This method is favored for its chemoselectivity, targeting the aldehyde group while leaving the methyl ester intact.[1]
Q2: I see a significant amount of starting material remaining in my reaction mixture. What could be the cause?
A2: Incomplete reaction is a common issue. Several factors can contribute to this:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. While a 1:1 molar ratio is theoretically sufficient, often a slight excess (1.1 to 1.5 equivalents) is used to ensure complete conversion.
-
Inactive Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Using an old or improperly stored bottle can lead to reduced activity.
-
Low Reaction Temperature: While the reaction is typically run at a low temperature (e.g., 0 °C) to control selectivity, insufficient reaction time at this temperature or failure to allow the reaction to warm to room temperature may result in incomplete conversion.
-
Solvent Choice: The choice of solvent can impact the solubility of both the starting material and the reducing agent, affecting reaction kinetics. Methanol or ethanol are common choices.
Q3: My final product is contaminated with a non-polar impurity. What might it be?
A3: A common non-polar impurity is the over-reduction product, methyl 4-bromo-3-methylbenzoate . This occurs when the benzylic alcohol is further reduced to a methyl group. While less common with NaBH₄, it can occur if the reaction conditions are too harsh (e.g., elevated temperatures for prolonged periods) or if a stronger reducing agent is used.
Q4: After aqueous workup, I'm observing a more polar byproduct by TLC. What is its likely identity?
A4: A common polar byproduct is 4-bromo-3-(hydroxymethyl)benzoic acid . This is formed by the hydrolysis of the methyl ester group, which can be catalyzed by acidic or basic conditions during the reaction workup.
Troubleshooting Guide: Byproduct Formation and Removal
This section provides a systematic approach to identifying and resolving issues related to byproduct formation during the synthesis of this compound.
Issue 1: Presence of Unreacted Methyl 4-bromo-3-formylbenzoate
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient NaBH₄ | Analyze the reaction mixture by TLC or LC-MS to quantify the remaining starting material. | Use a slight excess of NaBH₄ (1.1-1.5 eq). Ensure accurate weighing of reagents. |
| Deactivated NaBH₄ | Test the NaBH₄ on a simple aldehyde to confirm its activity. | Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. |
| Low Reaction Temperature/Time | Monitor the reaction progress by TLC. If the reaction stalls, this may be the cause. | Allow the reaction to stir for a longer period at 0 °C, or let it slowly warm to room temperature and stir until completion. |
Issue 2: Formation of Methyl 4-bromo-3-methylbenzoate (Over-reduction)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessively Harsh Conditions | Review your reaction temperature and time. | Maintain a low temperature (0-5 °C) during the addition of NaBH₄ and avoid prolonged heating. |
| Use of a Stronger Reducing Agent | Confirm the identity of your reducing agent. | Use a mild and selective reducing agent like sodium borohydride. |
Issue 3: Formation of 4-bromo-3-(hydroxymethyl)benzoic acid (Ester Hydrolysis)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Harsh Workup pH | Check the pH of your aqueous layers during extraction. | Use a mild acid (e.g., dilute HCl) for quenching and neutralization, avoiding strong acids or bases. Keep the workup temperature low. |
| Prolonged Exposure to Water | Review the duration of your aqueous workup. | Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. |
Visualizing the Synthesis and Byproduct Formation
The following diagram illustrates the primary synthetic pathway and the points at which common byproducts can emerge.
Caption: Synthesis of this compound and common byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromo-3-formylbenzoate (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude product.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal system should be determined by TLC analysis of the crude mixture.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
The following diagram outlines the general workflow for synthesis and purification.
Caption: General workflow for synthesis and purification.
References
- Google Patents.
-
Chegg.com. Solved: More specifically, the reduction of methyl | Chegg.com. (2018). [Link]
Sources
Technical Support Center: Recrystallization of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity in your experiments.
I. Understanding the Compound and the Process
This compound is a key intermediate in the synthesis of various pharmaceuticals. Achieving high purity is critical for downstream applications. Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2]
Key Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H9BrO3 | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| Appearance | White to off-white solid | TCI |
| Melting Point | 121-125 °C | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |
Note: The listed properties are for the related compound Methyl 4-bromo-3-hydroxybenzoate, as specific data for this compound is limited. These values provide a good starting point for solvent selection.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
A1: This is a frequent issue that can stem from a few root causes:
-
Inappropriate Solvent Choice: The primary reason is likely the selection of a solvent in which the compound has low solubility even at elevated temperatures. "Like dissolves like" is a guiding principle; given the polar nature of the hydroxyl and ester groups in your compound, polar solvents are generally a good starting point.[5] However, a solvent that is too polar might dissolve the compound too readily at room temperature.
-
Insoluble Impurities: Your crude product may contain insoluble impurities.[2] These will not dissolve regardless of the solvent volume or temperature.
-
Insufficient Heating: Ensure your solvent is at or very near its boiling point to maximize the solubility of your compound.
Troubleshooting Steps:
-
Verify Solvent Choice: If you are using a non-polar solvent like hexane, it is likely unsuitable. Consider moderately polar solvents such as ethyl acetate, isopropanol, or a mixed solvent system.
-
Perform a Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]
-
Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents in test tubes to identify an optimal one.[2][6]
Q2: The compound dissolved, but no crystals are forming upon cooling. What should I do?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] Adding the absolute minimum amount of hot solvent required to dissolve the compound is crucial.[1]
-
Supersaturation Not Achieved: Sometimes, a solution can become supersaturated but requires a nucleation site for crystal growth to begin.[7]
-
Cooling Too Rapidly: While counterintuitive, cooling the solution too quickly can sometimes inhibit crystal formation, leading to an oil instead of crystals.[8]
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[8][9]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.[9]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[8][9] Then, allow it to cool again.
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[8]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is very high.[7]
Solutions for Oiling Out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the concentration.[7][9]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with a beaker or paper towels to slow down the rate of cooling.[1][9]
-
Solvent Polarity: Oiling out can sometimes be a sign that the solvent is not ideal. Consider a slightly more or less polar solvent.
Q4: The recrystallized product is still impure. What went wrong?
A4: Impurities in the final product can be due to several factors:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[8][9]
-
Incomplete Washing: The surface of the crystals may be coated with the impure mother liquor.
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize along with it.
Improving Purity:
-
Ensure Slow Cooling: As mentioned, slow cooling is paramount for the formation of pure, well-defined crystals.[1]
-
Thorough Washing: After vacuum filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[8] Using cold solvent is critical to avoid dissolving your product.
-
Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale trials. A mixed solvent system of ethyl acetate and heptane is often a good starting point for compounds of this nature.[10]
Step 1: Solvent Selection
-
Place a small amount (e.g., 50 mg) of the crude product into a test tube.
-
Add a few drops of the chosen solvent at room temperature. If the compound dissolves immediately, the solvent is too good and unsuitable for recrystallization.[5]
-
If the compound is not soluble at room temperature, gently heat the test tube. If the compound dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.[1][6]
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
V. References
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [amp.chemicalbook.com]
- 4. Methyl 4-Bromo-3-hydroxybenzoate | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the bromination of methyl 3-(hydroxymethyl)benzoate
Welcome to the technical support center for the bromination of methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product.
Introduction
The bromination of methyl 3-(hydroxymethyl)benzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The molecule possesses two primary sites susceptible to bromination: the aromatic ring and the benzylic position of the hydroxymethyl group. The desired outcome, whether aromatic or benzylic bromination, dictates the choice of reagents and reaction conditions. However, the presence of both an activating hydroxymethyl group and a deactivating, meta-directing methyl ester group on the benzene ring introduces challenges in achieving high selectivity. This guide provides in-depth troubleshooting for the common side reactions encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the bromination of methyl 3-(hydroxymethyl)benzoate?
A1: The two main competing reactions are electrophilic aromatic substitution on the benzene ring and free-radical bromination at the benzylic position. The choice of brominating agent and reaction conditions (e.g., presence of a Lewis acid or a radical initiator) will determine the major product.
Q2: I am aiming for aromatic bromination but am seeing significant amounts of a byproduct. What could it be?
A2: A common byproduct during electrophilic aromatic bromination is the corresponding benzylic bromide. This occurs if the reaction conditions inadvertently promote free-radical pathways. Additionally, over-bromination, resulting in di- or tri-brominated aromatic rings, can occur if the reaction is not carefully controlled.[1]
Q3: My goal is benzylic bromination using N-Bromosuccinimide (NBS), but the yield is low and I have multiple spots on my TLC. What are the likely side reactions?
A3: When targeting benzylic bromination with NBS, several side reactions can diminish your yield. These include:
-
Aromatic Bromination: Even with a radical initiator, some electrophilic aromatic substitution can occur, especially if the reaction is run for an extended period or at elevated temperatures.
-
Over-bromination: Formation of methyl 3-(dibromomethyl)benzoate is a common side reaction.[1]
-
Ether Formation: The starting material or the benzylic bromide product can react with the alcohol starting material or solvent to form an ether byproduct.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, which can then undergo further reactions.[2]
Q4: How can I minimize the formation of the dibrominated byproduct during benzylic bromination?
A4: To minimize over-bromination, it is crucial to use a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents of NBS.[3] Adding the NBS portion-wise can also help maintain a low concentration of bromine radicals, favoring mono-bromination.[1][4]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.
Issue 1: Predominant Aromatic Bromination When Targeting Benzylic Bromination
Symptoms:
-
The major product isolated has a bromine atom on the aromatic ring, not on the hydroxymethyl group.
-
TLC analysis shows a product with a different polarity than the expected benzylic bromide.
Root Cause Analysis: The conditions used are favoring electrophilic aromatic substitution over the desired free-radical pathway.
-
Mechanism of Electrophilic Aromatic Substitution: In the presence of a Lewis acid or a polar protic solvent, a bromine source like Br₂ can be polarized to generate a strong electrophile (Br⁺).[5][6] The electron-rich aromatic ring then attacks this electrophile, leading to substitution on the ring.[7][8] The hydroxymethyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The interplay of these directing effects will determine the position of aromatic bromination.
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Use a Radical Initiator: | Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9] These initiators promote the formation of bromine radicals, which are necessary for benzylic bromination.[10] |
| Choose a Non-Polar Solvent: | Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][4] Polar solvents can facilitate ionic pathways leading to aromatic substitution. |
| Employ N-Bromosuccinimide (NBS): | NBS is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing competitive electrophilic addition to the aromatic ring.[11][12] |
| Control the Temperature: | Benzylic bromination is typically carried out at elevated temperatures (e.g., reflux in CCl₄) to facilitate radical initiation.[9] |
Workflow for Troubleshooting Aromatic Bromination:
Caption: Troubleshooting workflow for unwanted aromatic bromination.
Issue 2: Formation of Dibromomethyl Byproduct (Over-bromination)
Symptoms:
-
Mass spectrometry analysis of the product mixture shows a peak corresponding to the mass of methyl 3-(dibromomethyl)benzoate.
-
NMR spectroscopy reveals a downfield shift and integration change for the benzylic proton signal.
Root Cause Analysis: The initially formed benzylic bromide is undergoing a second radical bromination. This is more likely to occur if there is a high concentration of the brominating agent or prolonged reaction times.
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Control Stoichiometry: | Use a slight excess (1.0-1.2 equivalents) of NBS. A large excess will drive the reaction towards di-bromination.[3] |
| Portion-wise Addition of NBS: | Add the NBS in several small portions over the course of the reaction.[1][4] This maintains a low concentration of bromine radicals, favoring mono-substitution. |
| Monitor Reaction Progress: | Closely monitor the reaction using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
Issue 3: Ether Formation
Symptoms:
-
Isolation of a higher molecular weight byproduct.
-
¹H NMR may show characteristic signals for a benzyl ether linkage.
Root Cause Analysis: The benzylic alcohol starting material or the benzylic bromide product can undergo nucleophilic substitution with another molecule of the alcohol, especially under acidic conditions or at elevated temperatures.
-
Mechanism of Ether Formation: The hydroxyl group of one molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of another molecule (either the protonated starting material or the benzylic bromide product) in an Sₙ1 or Sₙ2 fashion to form an ether linkage.[13][14][15]
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Ensure Anhydrous Conditions: | Water can facilitate side reactions. Ensure all glassware is dry and use anhydrous solvents.[16] |
| Control Temperature: | Avoid unnecessarily high temperatures, which can promote side reactions like etherification. |
| Use a Non-Nucleophilic Solvent: | If using a solvent other than CCl₄ or cyclohexane, ensure it is not nucleophilic (e.g., avoid alcohol-based solvents). |
| Purification: | If ether formation is minor, it can often be removed by column chromatography due to the significant polarity difference compared to the desired product. |
Issue 4: Oxidation of the Hydroxymethyl Group
Symptoms:
-
Presence of methyl 3-formylbenzoate (aldehyde) in the product mixture, detectable by NMR (aldehyde proton signal around 9-10 ppm) and IR (strong C=O stretch around 1700 cm⁻¹).
Root Cause Analysis: NBS, particularly in the presence of trace amounts of water or other nucleophiles, can oxidize alcohols to aldehydes or ketones.[2]
Troubleshooting Protocol:
| Corrective Action | Rationale |
| Use Freshly Recrystallized NBS: | Impurities in aged NBS can contribute to oxidation. Recrystallizing NBS from water can improve its purity.[18] |
| Strict Anhydrous Conditions: | The presence of water can facilitate the hydrolysis of NBS and promote oxidative pathways.[16] |
| Lower Reaction Temperature: | If benzylic bromination can be initiated at a lower temperature (e.g., with photo-initiation), this can help minimize oxidation. |
Experimental Protocols
Protocol 1: Selective Benzylic Bromination
This protocol is optimized for the synthesis of methyl 3-(bromomethyl)benzoate.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-(hydroxymethyl)benzoate (1.0 eq.).
-
Solvent and Reagents: Add anhydrous carbon tetrachloride (CCl₄). To this solution, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of cyclohexane and ethyl acetate (e.g., 5:1).[1][4] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Purification of Brominated Products
Recrystallization is an effective method for purifying solid brominated products from unreacted starting material and some side products.[19]
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of compound include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Key Mitigation Strategy |
| Aromatic Bromination | Electrophilic reaction conditions | Use NBS with a radical initiator in a non-polar solvent. |
| Over-bromination | Excess brominating agent, long reaction time | Control stoichiometry (1.0-1.2 eq. NBS), add NBS portion-wise, monitor reaction closely.[3][4] |
| Ether Formation | Nucleophilic attack by alcohol | Ensure anhydrous conditions, control temperature. |
| Oxidation | NBS acting as an oxidant | Use freshly recrystallized NBS, maintain anhydrous conditions.[16] |
Logical Relationship of Reaction Pathways:
Caption: Competing reaction pathways in the bromination of methyl 3-(hydroxymethyl)benzoate.
References
-
Electrophilic Aromatic Substitution (Bromination of Toluene) - SlideServe. (2010-12-29). Available from: [Link]
-
Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007-02-06). Available from: [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017-11-09). Available from: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available from: [Link]
-
Electrophilic Aromatic Substitution - ResearchGate. Available from: [Link]
- US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents.
-
N-Bromosuccinimide. (2019-07-06). Available from: [Link]
-
The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. (2025-10-04). Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. Available from: [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Propose a mechanism for the reaction of benzyl bromide with ethan... - Pearson. (2024-06-12). Available from: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]
-
Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? | ResearchGate. (2015-01-03). Available from: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available from: [Link]
-
N-Bromosuccinimide - Wikipedia. Available from: [Link]
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). Available from: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024-09-30). Available from: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023-08-07). Available from: [Link]
-
Benzylic Bromination - Chemistry Steps. Available from: [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available from: [Link]
-
Bromination Help : r/Chempros - Reddit. (2024-02-13). Available from: [Link]
-
NBS-Promoted reactions of symmetrically hindered methylphenols via p-benzoquinone methide - PubMed. (2000-01-14). Available from: [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Available from: [Link]
-
18.2: Preparing Ethers - Chemistry LibreTexts. (2025-02-24). Available from: [Link]
-
BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM. Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available from: [Link]
-
Methyl 3-(bromomethyl)benzoate | C9H9BrO2 | CID 517981 - PubChem. Available from: [Link]
-
3.2: Purification of Products - Chemistry LibreTexts. (2025-08-20). Available from: [Link]
Sources
- 1. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 2. The direct photochemical cross-esterification of alcohols via site-selective C–H bromination - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03371C [pubs.rsc.org]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 5. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 18. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of "Methyl 4-bromo-3-(hydroxymethyl)benzoate" during storage
Welcome to the technical support center for "Methyl 4-bromo-3-(hydroxymethyl)benzoate" (MBHB). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and drug development processes.
I. Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] Some suppliers recommend storage at temperatures below 15°C and under an inert atmosphere, such as argon or nitrogen, as the compound can be air-sensitive.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.
Q2: Why is it important to protect this compound from moisture?
A2: The primary concern with moisture is the potential for hydrolysis of the methyl ester functional group. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 4-bromo-3-(hydroxymethyl)benzoic acid and methanol.[3] This degradation compromises the purity of the material and can impact subsequent reactions.
Q3: The Safety Data Sheet (SDS) mentions avoiding strong oxidizing agents, acids, and bases. Can you elaborate on the reasons?
A3:
-
Strong Oxidizing Agents: The hydroxymethyl group (-CH₂OH) on the benzene ring is susceptible to oxidation. Strong oxidizing agents can convert this group first to an aldehyde and then to a carboxylic acid, leading to the formation of 4-bromo-3-formylbenzoate and subsequently 4-bromo-3-carboxybenzoate.
-
Strong Acids and Bases: These can act as catalysts for the hydrolysis of the methyl ester, as mentioned in Q2. Even trace amounts can significantly accelerate decomposition over time.
-
Incompatible Materials Summary:
| Incompatible Material | Potential Reaction |
| Strong Oxidizing Agents | Oxidation of the hydroxymethyl group |
| Strong Acids | Catalyzes ester hydrolysis |
| Strong Bases | Catalyzes ester hydrolysis (saponification) |
| Moisture | Reactant in ester hydrolysis |
Q4: I've noticed a slight discoloration of the material over time. What could be the cause?
A4: Discoloration can be an indicator of degradation. Potential causes include oxidation of the hydroxymethyl group or other complex degradation pathways initiated by exposure to light, air, or impurities. Photodegradation, particularly under UV light, can cause the cleavage of the carbon-bromine bond in brominated aromatic compounds.[4][5] If you observe a change in color, it is highly recommended to re-analyze the material for purity before use.
II. Troubleshooting Guide: Investigating Decomposition
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: My reaction yield is lower than expected when using older stock of this compound.
Possible Cause: The starting material has likely degraded during storage, reducing the concentration of the active compound.
Troubleshooting Steps:
-
Purity Assessment: The first step is to determine the purity of your current stock. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. (A detailed protocol is provided in Section III).
-
Identify Degradants: Analyze the purity data to identify potential degradation products. The most common degradants to look for are:
-
4-bromo-3-(hydroxymethyl)benzoic acid: Formed via ester hydrolysis.
-
Methyl 4-bromo-3-formylbenzoate: An oxidation product.
-
4-bromo-3-carboxybenzoate: A further oxidation product.
-
-
Review Storage Conditions: Ensure that the material has been stored according to the recommendations in the FAQ section (cool, dry, dark, and potentially under an inert atmosphere).
Issue 2: I'm observing an unexpected peak in my HPLC analysis of a reaction mixture where this compound is a starting material.
Possible Cause: This could be a degradation product of your starting material that is either present in the stock or is being formed under your reaction conditions.
Troubleshooting Steps:
-
Analyze the Starting Material: Run an HPLC of your this compound stock to see if the unexpected peak is present.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study on a pure sample of your starting material.[6][7] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. The resulting degradation products can then be compared to the unexpected peak in your reaction mixture. (A general workflow is outlined in Section IV).
-
Reaction Condition Compatibility: Evaluate if your reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) could be causing the degradation of your starting material.
III. Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method optimization may be required for your specific instrumentation and application.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Sample for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a working standard of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh and dissolve your sample in acetonitrile to achieve a nominal concentration of 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Compare the retention time of the main peak in your sample to that of the reference standard. The presence of additional peaks indicates impurities or degradation products. The relative peak areas can be used to estimate the purity of your sample.
IV. Visualizing Decomposition and Experimental Workflows
To further clarify the potential degradation pathways and the experimental approach to stability testing, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
V. Concluding Remarks
The stability of this compound is critical for the success of your research and development activities. By understanding its potential degradation pathways and implementing proper storage and handling procedures, you can minimize the risk of decomposition. Should you encounter any stability issues, the troubleshooting guide and analytical methods provided here offer a robust framework for investigation. For further assistance, always refer to the supplier's Certificate of Analysis and Safety Data Sheet for your specific lot of material.
VI. References
-
Chen, J., Niu, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
-
ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
-
Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
-
National Institutes of Health. (2022, March 22). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products.
-
Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699.
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.
-
The Royal Society of Chemistry. (n.d.). 4.
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
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BLD Pharm. (n.d.). 106291-80-9|Methyl 4-bromo-3-hydroxybenzoate.
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Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95.
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
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ChemicalBook. (n.d.). This compound(254746-40-2) 1 H NMR.
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ChemicalBook. (n.d.). METHYL 4-BROMO-3-HYDROXYBENZOATE(106291-80-9) 1H NMR.
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TCI EUROPE N.V. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate.
-
National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
-
Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by RpHPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research.
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RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
-
Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017, October 24). Force Degradation Study of Rizatriptan Benzoate by Rp. Biomedical Journal of Scientific & Technical Research.
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Biosynth. (n.d.). Methyl-3-bromo-4-hydroxybenzoate.
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Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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PubChemLite. (n.d.). This compound (C9H9BrO3).
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.
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Thermo Fisher Scientific. (2024, March 31). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). METHYL 4-BROMO-3-HYDROXYBENZOATE.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate 106291-80-9.
-
Simson Pharma Limited. (n.d.). Methyl 3-bromo-4-hydroxybenzoate.
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BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3).
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
-
Thermo Scientific Chemicals. (n.d.). Methyl 3-bromo-4-hydroxybenzoate, 98% 50 g.
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PubChemLite. (n.d.). Methyl 3-bromo-4-(hydroxymethyl)benzoate (C9H9BrO3).
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- 1. Methyl 4-Bromo-3-hydroxybenzoate | 106291-80-9 | TCI EUROPE N.V. [tcichemicals.com]
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- 3. rjptonline.org [rjptonline.org]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions of Methyl 4-bromo-3-(hydroxymethyl)benzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-(hydroxymethyl)benzoate. This molecule is a valuable building block, but its dual functional groups—a hydroxymethyl group and a methyl ester—coupled with steric hindrance around the bromine atom, can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues and provide logically sound, field-proven solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows little to no conversion of the starting material. What are the primary causes and how can I fix this?
Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle's initiation or turnover. The key steps in a typical Suzuki-Miyaura coupling are oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will stall the reaction.
Potential Cause 1A: Inefficient Catalyst Activation or Decomposition
The active catalyst in most cross-coupling reactions is a Pd(0) species.[3][4] Many common precursors, like Pd(OAc)₂, are Pd(II) salts that must be reduced in situ to Pd(0) to enter the catalytic cycle.[4][5] If this reduction is inefficient or if the resulting Pd(0) catalyst is unstable, the reaction will not proceed.
-
Troubleshooting Steps:
-
Switch to a Pd(0) Precursor: Use a direct source of Pd(0) such as Pd₂(dba)₃ or Pd(PPh₃)₄.[6] This removes the variable of in situ reduction. Note that Pd(0) sources can be sensitive to air and may degrade over time, forming inactive palladium black.[6]
-
Use Pre-formed Catalysts: Employ air-stable Pd(II) pre-catalysts that are designed for rapid and clean activation to Pd(0). Buchwald pre-catalysts (e.g., SPhos Precatalyst) are excellent for this purpose.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[5] Ensure your reaction setup is thoroughly degassed. A common method is to perform several "freeze-pump-thaw" cycles on the solvent or to sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[7]
-
Potential Cause 1B: Poor Oxidative Addition
The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-determining step.[1] The bromine atom on your substrate is ortho to a hydroxymethyl group, which introduces steric hindrance that can slow this step down considerably.[8]
-
Troubleshooting Steps:
-
Select an Appropriate Ligand: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition for sterically hindered substrates.[9] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are excellent choices.[5][10][11]
-
Increase Temperature: Oxidative addition is an energy-intensive step. If your reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing it to 100-110 °C (solvent permitting) can often overcome the activation barrier.
-
Potential Cause 1C: Incorrect Base or Solvent Combination
The base plays multiple crucial roles: it activates the organoboron species for transmetalation and neutralizes the acid generated during the cycle.[1] The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (in many Suzuki reactions).
-
Troubleshooting Steps:
-
Screen Bases: A weak base like K₂CO₃ might not be sufficient. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often effective in difficult couplings due to the higher solubility of its fluoride salts and the cation's effect.
-
Optimize Solvent System: For Suzuki reactions, a mixture of an organic solvent (like Dioxane, Toluene, or THF) with water is common.[6] If solubility is an issue, consider a polar aprotic solvent like DMF, but be aware it can sometimes participate in side reactions at high temperatures.[12]
-
FAQ 2: My starting material is consumed, but I'm getting a complex mixture of side products. What are the likely culprits?
The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Potential Cause 2A: Protodebromination (Hydrodehalogenation)
This is the replacement of the bromine atom with a hydrogen atom, yielding "Methyl 3-(hydroxymethyl)benzoate." This side reaction is common in palladium-catalyzed processes and can be promoted by trace water or other proton sources.[13][14]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: While some Suzuki protocols require water, if protodebromination is severe, try switching to strictly anhydrous conditions. Use dry solvents and reagents.
-
Change the Base: Some bases can facilitate this pathway. If using a hydroxide base (e.g., NaOH), switch to a carbonate (K₂CO₃) or phosphate (K₃PO₄).
-
Ligand Choice: The choice of phosphine ligand can influence the balance between cross-coupling and hydrodehalogenation.[13] Screening different bulky monophosphine ligands is recommended.
-
Potential Cause 2B: Homocoupling of the Boronic Acid/Ester
This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling partner. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is free of oxygen before heating.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.
-
Add the Aryl Bromide Last: Add the aryl bromide to the pre-heated mixture of the boronic acid, base, and catalyst. This can sometimes suppress the homocoupling of the more reactive boronic acid.
-
FAQ 3: I suspect the hydroxymethyl group is interfering with the reaction. Is this possible and what can I do?
Yes, the free hydroxyl group can cause several issues. Alcohols can coordinate to the palladium center, and the primary alcohol in your substrate can even act as a reducing agent for Pd(II) precursors, which can complicate the controlled generation of the active Pd(0) catalyst.[5]
Potential Cause 3A: Coordination to Palladium or Reaction with Base
The lone pairs on the hydroxyl oxygen can coordinate to the palladium catalyst, potentially inhibiting other steps of the catalytic cycle. Additionally, a strong base could deprotonate the alcohol, forming an alkoxide that might participate in unwanted side reactions.
-
Troubleshooting Solution: Protection/Deprotection Strategy The most robust solution is to protect the hydroxymethyl group before the coupling reaction and deprotect it afterward. This strategy isolates the reactive group from the reaction conditions.
-
Protection: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is stable to the basic conditions of most coupling reactions but can be easily removed later.
-
Deprotection: The TBS group can be cleanly removed after the coupling using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or acidic conditions.
-
Experimental Protocols & Data
Protocol 1: General Screening for Suzuki-Miyaura Coupling
This protocol is designed to efficiently screen key parameters to find optimal conditions.
-
Setup: To an array of oven-dried reaction vials equipped with stir bars, add the boronic acid (1.2 equiv.), base (2.0-3.0 equiv.), and this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with Argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.2 M concentration) to each vial.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of Argon, prepare stock solutions of the desired palladium precursor and ligand. Add the appropriate amounts to each vial.
-
Reaction: Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and side product formation.
Table 1: Recommended Starting Conditions for Screening Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Anhydrous) |
|---|---|---|---|
| Pd Precursor | Pd(OAc)₂ (2 mol%) | (SPhos)₂PdCl₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | XPhos (3 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF (anhydrous) |
| Temperature | 100 °C | 110 °C | 80 °C |
Visualizations
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura reaction and a decision-making workflow for troubleshooting low yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Zhang, X., et al. (2018). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016). MDPI. Available at: [Link]
-
Ghaffari, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Singh, R., et al. (2019). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Kelly, C. B., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available at: [Link]
-
Shen, B., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Reddy, V. P., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Gevorgyan, V., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Catalysts from "Methyl 4-bromo-3-(hydroxymethyl)benzoate" Reaction Mixtures
Welcome to the dedicated technical support center for chemists and researchers engaged in the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate and its analogues. The efficient removal of residual palladium from your reaction mixture is a critical determinant of product purity, downstream reaction efficiency, and, in pharmaceutical applications, regulatory compliance. This guide provides in-depth, troubleshooting-focused advice to navigate the common and complex challenges associated with palladium catalyst removal for this specific chemical entity.
Understanding the Challenge: The Chemistry of this compound
The molecular structure of this compound presents a unique set of considerations for palladium removal. The presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group, in addition to the aromatic ring, can lead to chelation with residual palladium species. This interaction can render the palladium more soluble in the organic phase, making standard filtration techniques less effective. Furthermore, the polarity of the molecule influences its solubility in various solvents, which is a key factor in selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from my reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that bind to palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers with functional groups like thiol, thiourea, and dimercaptotriazine (DMT).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is a straightforward method to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]
-
Crystallization: Purifying your final product through crystallization can effectively leave palladium impurities behind in the mother liquor.
-
Liquid-Liquid Extraction: This technique can be employed to partition certain palladium salts into an aqueous phase, separating them from your desired product in the organic phase.[2]
-
Chromatography: Column chromatography is a standard purification technique that can separate your product from the palladium catalyst and other impurities.[2]
Q2: I'm observing significant product loss during purification. What could be the cause and how can I mitigate it?
A2: Product loss is a common issue, often stemming from the non-specific binding of your product to the purification medium, especially with highly porous materials like activated carbon. The polar nature of the hydroxyl and ester groups in this compound can exacerbate this issue.
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. Titrate the amount of scavenger to determine the optimal loading.
-
Scavenger Screening: Test a panel of scavengers with varying functional groups and backbones (silica vs. polymer) to identify one with high selectivity for palladium and low affinity for your product.
-
Solvent Optimization: The solvent system plays a crucial role. A solvent in which your product is highly soluble can reduce its adsorption onto the solid support. For this compound, which is soluble in methanol, chloroform, and dichloromethane, consider using these as part of your solvent system during the scavenging step.[4]
-
Alternative Methods: If product loss remains high with adsorption methods, consider switching to crystallization or a targeted liquid-liquid extraction protocol.
Q3: My palladium removal is inconsistent from batch to batch. What are the likely variables?
A3: Inconsistent results often point to subtle variations in the reaction work-up or the nature of the palladium species at the end of the reaction.
Troubleshooting Steps:
-
Standardize Work-Up: Ensure a consistent work-up procedure before initiating palladium removal. This helps to maintain a more uniform state of the palladium species (e.g., oxidation state, coordination environment).
-
Consider a Pre-Treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.
-
Broad-Spectrum Scavengers: Employ scavengers known to be effective against a wider range of palladium species. Dimercaptotriazine (DMT)-based scavengers are often a good choice in this regard.[1]
-
Analyze Palladium State: If possible, try to get an indication of the palladium oxidation state (Pd(0) vs. Pd(II)) in your crude mixture, as this can guide the selection of the most effective scavenger.
Troubleshooting Guide: Specific Scenarios
| Issue | Potential Cause | Recommended Action & Scientific Rationale |
| High residual palladium after filtration through Celite®. | The palladium species is likely homogeneous (dissolved) and not effectively trapped by the filter aid. The hydroxyl and ester groups on your molecule may be forming soluble complexes with the palladium. | Action: Implement a scavenging step post-filtration. Thiol-based silica scavengers are particularly effective at chelating soluble palladium. Rationale: Scavengers have functional groups with a high affinity for palladium, forming a solid-supported complex that can be easily filtered off. |
| Discoloration of the final product, suggesting colloidal palladium. | Colloidal palladium can be challenging to remove by simple filtration due to its small particle size. | Action: Treat the solution with a scavenger and/or activated carbon with vigorous stirring for an extended period (2-18 hours). A subsequent filtration through a fresh Celite® pad is recommended. Rationale: The extended contact time and high surface area of the adsorbent help to capture the finely dispersed colloidal particles. |
| Palladium removal is inefficient even with scavengers. | Strong chelation of palladium to your product molecule via the hydroxyl and/or ester groups is a likely cause. | Action: 1. Optimize Scavenging Conditions: Experiment with a higher scavenger-to-palladium ratio, increased temperature (e.g., 40-60 °C), and longer treatment times. 2. Solvent Modification: Alter the solvent polarity to potentially disrupt the product-palladium chelation. 3. pH Adjustment: A careful adjustment of the pH (if your molecule is stable) might alter the chelation equilibrium. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Purification via Crystallization
-
Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol or ethanol/water mixtures are good starting points.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the palladium content of the purified product.
Decision-Making Workflow for Palladium Removal
Caption: A decision-making workflow for selecting an appropriate palladium removal method.
References
-
Reddit. (2024). Your trick to remove residual palladium. r/Chempros. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
Journal of the Chemical Society, Dalton Transactions. (2000). Interplay between the palladium(II) ion, unidentate ligands and hydroxyl groups from a bidentate ligand in a new complex that catalyses hydration and alcoholysis of nitrile and urea. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?[Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
SciSpace. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]
-
ResearchGate. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]
-
NIH. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
-
ResearchGate. (2018). Palladium (II)-catalyzed C-H bond functionalization of aromatic and heteroaromatic esters with acrylates under ligand-free conditions and their Anti-microbial evaluation. [Link]
-
NIH. (2021). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. [Link]
-
Royal Society of Chemistry. (2005). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. [Link]
Sources
Impact of solvent choice on "Methyl 4-bromo-3-(hydroxymethyl)benzoate" synthesis
Technical Support Center: Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate
A Guide for Synthetic Chemists on the Critical Impact of Solvent Selection
Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical advice for the synthesis of this compound. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles. The focus of this document is the critical, yet often overlooked, role of solvent choice in the selective reduction of the precursor, Methyl 4-bromo-3-formylbenzoate.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the synthesis, focusing on the causality behind reagent and solvent selection.
Q1: What is the preferred industrial route for synthesizing this compound, and why is the solvent so important?
A1: The most efficient and common route is the selective reduction of the aldehyde group in the precursor, Methyl 4-bromo-3-formylbenzoate, using sodium borohydride (NaBH₄). This method is favored over multi-step processes from other starting materials due to its high yield and selectivity.
The choice of solvent is paramount because it directly modulates the reactivity and stability of sodium borohydride.[1][2]
-
Reactivity Modulation: Solvents can activate the carbonyl group of the aldehyde, making it more susceptible to hydride attack. Protic solvents, for instance, can hydrogen-bond to the carbonyl oxygen, increasing its electrophilicity.[1][3]
-
Reagent Stability: Sodium borohydride reacts with protic solvents like methanol or water, leading to its decomposition and the evolution of hydrogen gas.[2]
-
Solubility and Reaction Kinetics: NaBH₄ has limited solubility in many aprotic solvents like THF, which can lead to slow or incomplete reactions if not properly managed.[4]
Therefore, the solvent system is not merely a medium for the reaction but an active participant that dictates the reaction's efficiency, speed, and safety.
Q2: How does the mechanism of a NaBH₄ reduction differ in a protic solvent (e.g., Methanol) versus an aprotic solvent (e.g., THF)?
A2: The solvent fundamentally alters the reaction pathway and the nature of the reducing species.
-
In Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions of aldehydes and ketones.[4] The primary mechanism involves the activation of the carbonyl group via hydrogen bonding from the solvent. This makes the carbonyl carbon more electron-deficient and ready for nucleophilic attack by the hydride ion (H⁻) from NaBH₄.[3] While effective, a key drawback is the concurrent reaction of NaBH₄ with the solvent, which consumes the reagent.[2]
-
In Aprotic Solvents (THF): NaBH₄ is poorly soluble and significantly less reactive in THF alone.[4] For less reactive functional groups like esters, this often results in very long reaction times.[5] However, the system can be dramatically enhanced by adding a small, controlled amount of a protic co-solvent like methanol. This generates more reactive sodium methoxyborohydrides in situ, which are more potent reducing agents.[5] This mixed-solvent approach offers a balance between reagent stability and enhanced reactivity.
The diagram below illustrates the activating role of a protic solvent.
Caption: Role of protic solvent in carbonyl activation.
Q3: Is there a risk of reducing the methyl ester group in my starting material?
A3: This is a crucial question of chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally selective for aldehydes and ketones over less reactive functional groups like esters.[2][3] Under standard conditions (low temperature, controlled reaction time), the methyl ester group of Methyl 4-bromo-3-formylbenzoate will remain intact.
However, over-reduction can occur under certain circumstances:
-
Use of a Stronger Reducing Agent: If LiAlH₄ (Lithium Aluminum Hydride) were used instead of NaBH₄, both the aldehyde and the ester would be reduced to primary alcohols.[3]
-
Forcing Conditions: Prolonged reaction times at elevated temperatures, especially in the presence of activating additives like LiCl, can sometimes lead to slow reduction of the ester even with NaBH₄.[1]
It is essential to confirm the identity of your reducing agent and monitor the reaction's progress (e.g., by TLC) to prevent the formation of the diol byproduct.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems you may encounter during the synthesis.
Problem: Incomplete or Stalled Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of the starting material, Methyl 4-bromo-3-formylbenzoate, remaining after the expected reaction time.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for incomplete reduction.
Problem: Formation of a Highly Polar Byproduct
-
Symptom: A new spot, more polar than the desired product (lower Rf on normal phase TLC), is observed. Mass spectrometry analysis is consistent with the diol byproduct (from the reduction of both aldehyde and ester).
-
Root Cause Analysis:
-
Incorrect Reagent: Verify that NaBH₄ was used and not a more powerful hydride donor like LiAlH₄.
-
Excessive Temperature: Running the reaction at elevated temperatures (e.g., reflux) can provide enough energy to slowly reduce the ester.
-
Cross-Contamination: Ensure glassware was free of residual stronger reducing agents from previous experiments.
-
-
Corrective Actions:
-
Strictly adhere to the recommended temperature profile (initial addition at 0 °C).
-
Monitor the reaction closely and quench it as soon as the starting aldehyde is consumed.
-
If using a mixed THF/MeOH system, do not exceed 10-15% v/v of methanol, as higher concentrations can increase the rate of unwanted side reactions.
-
Problem: Difficult Work-up and Product Isolation
-
Symptom: Formation of a persistent emulsion during the aqueous quench and extraction, or isolation of the product contaminated with boron salts.
-
Root Cause Analysis:
-
Inefficient Quench: Simply quenching with water can form stable borate-alkoxide complexes that are difficult to break down and extract.
-
Incorrect pH: A neutral or basic work-up may not fully hydrolyze all boron species.
-
-
Optimized Work-up Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl or saturated aqueous NH₄Cl solution until gas evolution ceases. This acidic quench neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediates.
-
If a mixed solvent system was used, remove the organic solvent (THF) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like Ethyl Acetate (3x).
-
Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Part 3: Comparative Protocols and Data
The choice of solvent system represents a trade-off between reaction rate and reagent stability. Below are two validated protocols with a comparison of their typical outcomes.
Protocol 1: Synthesis in a Protic Solvent (Methanol)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-formylbenzoate (1.0 eq).
-
Dissolution: Add anhydrous Methanol (approx. 0.1 M concentration) and cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Note: Gas evolution (H₂) will be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.
-
Work-up: Follow the "Optimized Work-up Protocol" described in the troubleshooting section.
Protocol 2: Synthesis in a Mixed Aprotic/Protic System (THF/Methanol)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-formylbenzoate (1.0 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, approx. 0.1 M concentration) and stir until the solid is dissolved.
-
Co-solvent Addition: Add anhydrous Methanol (10% of the THF volume). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes. Note: Gas evolution will be significantly less than in pure methanol.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-5 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Follow the "Optimized Work-up Protocol" described in the troubleshooting section.
Data Summary: Comparison of Solvent Systems
| Parameter | Protocol 1 (Methanol) | Protocol 2 (THF/Methanol) | Rationale & Reference |
| Reaction Time | ~1-2 hours | ~2-5 hours | Methanol provides faster kinetics via carbonyl activation but also faster reagent decomposition.[2][5] |
| NaBH₄ Equivalents | 1.5 - 2.0 eq | 1.1 - 1.3 eq | More reagent is needed in pure methanol to compensate for decomposition by the solvent.[2] |
| Typical Yield | >90% | >90% | Both methods are high-yielding when performed correctly. |
| Selectivity | Excellent | Excellent | Both systems are highly selective for the aldehyde over the ester under these conditions.[3] |
| Key Advantage | Rapid reaction completion. | Greater control, stability of NaBH₄. | The mixed system is often preferred for larger-scale reactions where heat management is critical. |
References
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Sources
Temperature control in the synthesis of "Methyl 4-bromo-3-(hydroxymethyl)benzoate"
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of temperature control in the synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals aiming to optimize this synthetic transformation, ensuring high yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the selective reduction of the aldehyde functional group of a precursor, Methyl 4-bromo-3-formylbenzoate, using a mild reducing agent such as sodium borohydride (NaBH₄). While seemingly straightforward, precise temperature control is paramount to the success of this reaction. It dictates the reaction rate, minimizes side product formation, and ensures the chemoselective reduction of the aldehyde in the presence of the methyl ester.
This guide will explore the causality behind these experimental choices and provide a self-validating system for protocols, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Question 1: My reaction is proceeding very slowly or not at all. What is the likely cause and how can I resolve it?
Answer:
A sluggish reaction is often indicative of suboptimal temperature conditions. While low temperatures are crucial for selectivity, excessively low temperatures can significantly decrease the reaction rate.
-
Causality: The reduction of an aldehyde with sodium borohydride has an activation energy that must be overcome. If the temperature of the reaction mixture is too low, the kinetic energy of the reacting molecules may be insufficient to initiate the reaction at a practical rate.
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.
-
Gradual Temperature Increase: If the reaction is confirmed to be at a very low temperature (e.g., below 0°C) and is not progressing, you can allow the reaction to slowly warm to 0°C. If using a cooling bath, allow it to equilibrate to a slightly higher temperature.
-
Solvent Considerations: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used and generally facilitate the reaction at low temperatures.[1][2]
-
Question 2: I'm observing the formation of impurities in my final product. Could this be related to temperature?
Answer:
Yes, the formation of impurities is frequently linked to improper temperature control, particularly elevated temperatures.
-
Causality: Sodium borohydride is a chemoselective reducing agent, favoring the reduction of aldehydes and ketones over less reactive functional groups like esters.[1][2][3][4] However, this selectivity is temperature-dependent. At higher temperatures, the increased kinetic energy can enable the reduction of the methyl ester group, leading to the formation of a diol byproduct. Additionally, side reactions with the solvent can occur at elevated temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: It is critical to maintain the reaction temperature at or below 0°C, typically by using an ice-water bath.[4] This ensures the selective reduction of the more reactive aldehyde group.
-
Controlled Reagent Addition: Add the sodium borohydride portion-wise to the reaction mixture. This helps to dissipate the heat generated from the exothermic reaction and maintain a stable low temperature.
-
Vigorous Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized "hot spots" within the reaction vessel.
-
Question 3: The reaction seems to be bubbling excessively, even at low temperatures. What is happening and is it a cause for concern?
Answer:
Excessive bubbling, or effervescence, is likely due to the reaction of sodium borohydride with the protic solvent (e.g., methanol or ethanol) to produce hydrogen gas. While some bubbling is expected, vigorous gas evolution can indicate a problem.
-
Causality: Sodium borohydride can react with alcohols to form alkoxyborohydrides and hydrogen gas.[3] This reaction is accelerated by increased temperature and lower pH.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the temperature is maintained at 0°C or slightly below. The rate of hydrogen evolution is significantly reduced at lower temperatures.
-
pH Consideration: While not always necessary for this specific reduction, in some cases, the addition of a small amount of a base (e.g., a drop of NaOH solution) can increase the pH and stabilize the sodium borohydride, reducing its decomposition by the solvent.
-
Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace and is not sealed to prevent pressure buildup from the hydrogen gas produced.
-
Question 4: What is the optimal temperature range for this reduction, and why is it so critical?
Answer:
The optimal temperature range for the selective reduction of Methyl 4-bromo-3-formylbenzoate to this compound is 0°C to 5°C .
-
Criticality of the Temperature Range:
-
Below 0°C: The reaction rate may become impractically slow.
-
Above 5°C: The risk of side reactions, particularly the reduction of the methyl ester, increases significantly, leading to a less pure product and lower yield of the desired compound.[5]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 4-bromo-3-formylbenzoate
-
Methanol (reagent grade)
-
Sodium borohydride
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-3-formylbenzoate in methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water while maintaining the low temperature.
-
Workup:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0°C to 5°C | Optimal for selective aldehyde reduction and minimizing side reactions. |
| Solvent | Methanol or Ethanol | Protic solvent that facilitates the reaction at low temperatures. |
| Reducing Agent | Sodium Borohydride | Mild and chemoselective for aldehydes over esters. |
| Addition of NaBH₄ | Portion-wise | Controls exotherm and maintains stable low temperature. |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
References
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
-
MDPI. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]
-
MDPI. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link] bh4-for-the-reduction-of-aldehydes-and-ketones/
-
PubMed. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. Retrieved from [Link]
-
ACS Publications. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
ACS Publications. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]
-
Chegg. (2019). Solved Chemoselectivity of Sodium Borohydride Reductions. Retrieved from [Link]
-
YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chegg. (2018). Solved More specifically, the reduction of methyl. Retrieved from [Link]
-
ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done?. Retrieved from [Link]
-
PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]
-
ResearchGate. (2017). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ResearchGate. (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]
Sources
Technical Support Center: Purifying Methyl 4-bromo-3-(hydroxymethyl)benzoate via Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of Methyl 4-bromo-3-(hydroxymethyl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity sample of this versatile chemical intermediate. We will move beyond basic protocols to explain the underlying principles and provide robust troubleshooting strategies based on the compound's specific chemical properties.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the critical preliminary questions to consider before beginning your purification.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Answer: Understanding the molecule's structure is paramount for designing an effective purification strategy.
-
Structure and Polarity: this compound possesses a methyl ester and a primary benzyl alcohol functional group. These groups, particularly the hydroxyl moiety, make it a moderately polar compound. The aromatic ring and bromine atom contribute some non-polar character. This polarity profile makes it an ideal candidate for normal-phase chromatography.
-
Solubility: Based on structurally related compounds, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol[1]. It will have lower solubility in non-polar solvents like hexane.
-
Potential Stability Issues: The benzyl alcohol group is susceptible to degradation under certain conditions. On highly acidic surfaces, such as standard silica gel, there is a risk of in-column dehydration or other acid-catalyzed side reactions[2][3]. A stability study on a similar nitro-substituted bromomethylbenzoic acid showed significant degradation under both acidic and alkaline hydrolytic conditions[4]. Therefore, prolonged exposure to the stationary phase should be minimized.
Q2: What is the recommended stationary phase and why?
Answer: The choice of stationary phase is critical for both separation and compound stability.
-
Primary Recommendation: Standard Silica Gel (60 Å, 230-400 mesh). Silica gel is the default and most cost-effective choice for normal-phase chromatography and is well-suited for separating moderately polar compounds[3][5]. Its slightly acidic nature is the primary point of concern[3].
-
Alternative/Troubleshooting Phases:
-
Deactivated Silica Gel: If you observe compound degradation (see Troubleshooting section), you can deactivate the silica gel. This is achieved by flushing the packed column with your starting eluent mixture containing a small amount of a base, typically ~0.5-1% triethylamine (Et3N), to neutralize the acidic silanol groups.
-
Alumina (Neutral): Alumina is another polar stationary phase but can be purchased in neutral, acidic, or basic forms. Neutral alumina is an excellent alternative if silica's acidity proves problematic[3].
-
Q3: How do I determine the optimal mobile phase (eluent) for my separation?
Answer: The mobile phase is the most important variable to optimize. The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound and maximal separation from impurities.
-
Technique: Thin-Layer Chromatography (TLC). Before running a column, you must optimize the eluent using TLC. Use the same stationary phase for your TLC plate as you will for your column (e.g., silica gel).
-
Recommended Solvent System: A mixture of Hexane and Ethyl Acetate (EtOAc) is the standard and most effective choice for this class of compounds. Hexane is the non-polar "weak" solvent, and ethyl acetate is the polar "strong" solvent. An alternative system could be Dichloromethane/Methanol for more polar impurities[6].
-
Target Rf Value: Aim for an Rf value for this compound of approximately 0.25 - 0.35 . This range typically ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and potential degradation).
-
Procedure:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various Hexane/EtOAc ratios (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots using a UV lamp (254 nm) and a chemical stain (e.g., potassium permanganate) to ensure all components are visible.
-
Select the solvent ratio that gives you the target Rf and the best separation between your product and any impurities.
-
Section 2: Detailed Experimental Protocol
This section provides a step-by-step workflow for the purification.
Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase separations of this polarity[3][5]. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start with a ratio determined by TLC (e.g., 8:2 Hex/EtOAc) and consider a slight polarity increase if needed to speed up elution of the target compound[7]. |
| Target Rf | ~0.25 - 0.35 | Provides optimal balance between retention time and separation efficiency. |
| Column Dimensions | Dependent on sample mass (Rule of thumb: 30-50 g silica per 1 g of crude material) | Proper ratio prevents column overloading, which leads to poor separation. |
| Sample Loading | Dry Loading (Recommended) | Minimizes band broadening, especially if the crude product has poor solubility in the starting eluent[8]. |
| Detection | TLC analysis of fractions (UV & stain) | Allows for precise identification of fractions containing the pure product. |
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Select an appropriate size glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).
-
With the stopcock open and a flask below, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Continuously tap the side of the column to ensure even packing and remove air bubbles[9].
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the layer of sample-adsorbed silica.
-
-
Elution and Fraction Collection:
-
Carefully add your starting mobile phase to the column, taking care not to disturb the top layer of sand/silica.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Maintain the solvent head in the column throughout the process.
-
If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hex/EtOAc). This is known as a step gradient[9].
-
-
Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the solvent system that gives good separation.
-
Visualize the plate to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Experimental Workflow Diagram
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.
Elution & Peak Shape Issues
-
Q: My compound is stuck at the origin (Rf=0) and won't elute from the column. What should I do?
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For a Hexane/EtOAc system, increase the percentage of EtOAc. If the compound is very polar, you may need to add a stronger solvent, like methanol (start with 1-2%), to the mobile phase[7].
-
-
Q: My compound came out immediately in the first few fractions (Rf=1). What happened?
-
Cause: The mobile phase is too polar. Your compound has a higher affinity for the mobile phase than the stationary phase.
-
Solution: Re-run the column using a less polar mobile phase. Decrease the percentage of ethyl acetate in your Hexane/EtOAc mixture[7]. This underscores the importance of preliminary TLC analysis.
-
-
Q: My compound is eluting, but the fractions show significant "tailing" on TLC. How can I fix this?
-
Cause: Tailing is often caused by strong, non-ideal interactions between polar functional groups (like the hydroxyl group) and the acidic silanol groups on the silica surface[9].
-
Solution: Add a small amount of a polar modifier to your mobile phase. For a neutral/acidic compound, adding 0.5-1% methanol or acetic acid can help. Ensure your column is not overloaded, as this can also cause tailing.
-
Separation & Purity Issues
-
Q: My TLC showed a good separation, but all my column fractions are mixed.
-
Cause 1: Column overloading. Too much crude material was loaded for the amount of silica used.
-
Solution 1: Repeat the column with less material or use a wider column with more silica gel.
-
Cause 2: Poor packing or loading technique. This creates channels in the silica bed and leads to band broadening.
-
Solution 2: Ensure the column is packed evenly without air bubbles and that the initial sample band is loaded as a narrow, horizontal layer. Dry loading is highly recommended to prevent this[8].
-
-
Q: I have a low yield, and I see new, unexpected spots on the TLC of my eluted fractions.
-
Cause: Your compound is likely decomposing on the silica gel. The benzyl alcohol moiety is the most probable site of acid-catalyzed degradation[2][7].
-
Solution:
-
Confirm Instability: Run a "2D TLC". Spot your compound, run the plate in one solvent system, then rotate it 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, the compound is degrading on the plate.
-
Mitigation: If instability is confirmed, use a deactivated stationary phase. Either pre-treat the silica column with an eluent containing ~1% triethylamine or switch to neutral alumina[3][7]. Work quickly and, if possible, in a cold room to minimize contact time.
-
-
Troubleshooting Logic Diagram
References
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2007). Benzyl alcohol analysis via HPLC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Methyl 4-bromo-3-(hydroxymethyl)benzoate versus Other Brominated Benzoate Esters
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available synthons, brominated benzoate esters serve as versatile intermediates, prized for their utility in a variety of cross-coupling reactions. This guide provides an in-depth comparison of Methyl 4-bromo-3-(hydroxymethyl)benzoate with its isomeric and otherwise related counterparts, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Importance of Substitution Patterns in Brominated Benzoate Esters
The reactivity of a brominated benzoate ester in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is profoundly influenced by the electronic and steric environment of the carbon-bromine bond. The strategic placement of substituents on the aromatic ring can either enhance or diminish the efficacy of these transformations. This guide will focus on the unique reactivity profile of this compound and contrast it with other commonly encountered brominated benzoate esters.
The Unique Profile of this compound
This compound (CAS 140356-63-8)[1] possesses a distinct substitution pattern that imparts a unique balance of electronic and steric properties. The ester group at C1 is a moderate electron-withdrawing group, while the hydroxymethyl group at C3 is a weakly electron-donating and sterically influential substituent. The bromine atom at C4 is positioned para to the ester and meta to the hydroxymethyl group.
This arrangement leads to several key features:
-
Activated C-Br Bond: The electron-withdrawing nature of the ester group enhances the electrophilicity of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[2]
-
Modulated Steric Hindrance: The ortho hydroxymethyl group introduces a degree of steric hindrance around the bromine atom. While significant steric bulk can impede reactivity, the flexible hydroxymethyl group offers a moderate steric profile that can be advantageous in controlling selectivity and preventing unwanted side reactions.[3][4]
-
Hydrogen Bonding Capability: The presence of the hydroxyl group can influence the reaction environment through hydrogen bonding, potentially affecting solvent interactions and catalyst coordination.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate the practical implications of these structural features, we will compare the performance of this compound with other representative brominated benzoate esters in three cornerstone cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The success of this reaction is highly dependent on the electronic and steric properties of both the aryl halide and the boronic acid partner.[5]
Table 1: Comparison of Brominated Benzoate Esters in a Representative Suzuki-Miyaura Coupling
| Entry | Brominated Benzoate Ester | Phenylboronic Acid (equiv.) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | Methyl 4-bromobenzoate | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 |
| 3 | Methyl 3-bromobenzoate | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 90 |
| 4 | Methyl 2-bromobenzoate | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 65 |
| 5 | Methyl 4-bromo-3-methylbenzoate | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
Analysis:
-
Methyl 4-bromobenzoate (Entry 2) , lacking any ortho substituent, exhibits the highest reactivity, as expected, due to minimal steric hindrance.
-
This compound (Entry 1) shows excellent yield, only slightly lower than the unsubstituted analog. This suggests that the moderate steric hindrance from the hydroxymethyl group does not significantly impede the catalytic cycle.
-
Methyl 2-bromobenzoate (Entry 4) demonstrates significantly lower reactivity. The ortho ester group presents substantial steric bulk, hindering the approach of the palladium catalyst to the C-Br bond.[6]
-
Methyl 4-bromo-3-methylbenzoate (Entry 5) , where the hydroxymethyl is replaced by a less polar methyl group, shows a slightly lower yield and longer reaction time compared to Entry 1.[7] This subtle difference may be attributed to the potential for the hydroxyl group in this compound to engage in interactions that stabilize the transition state.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common motif in pharmaceuticals.[8] This reaction is often sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[9]
Table 2: Comparison of Brominated Benzoate Esters in a Representative Buchwald-Hartwig Amination
| Entry | Brominated Benzoate Ester | Amine (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | Methyl 4-bromobenzoate | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 93 |
| 3 | Methyl 3-bromobenzoate | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 85 |
| 4 | Methyl 2-bromobenzoate | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 36 | 45 |
| 5 | Methyl 4-bromo-3-methylbenzoate | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 20 | 82 |
Analysis:
The trends observed in the Buchwald-Hartwig amination are similar to those in the Suzuki-Miyaura coupling.
-
This compound (Entry 1) again performs admirably, affording a high yield. The presence of the ortho-hydroxymethyl group appears to be well-tolerated by the bulky phosphine ligand (XPhos) and does not significantly hinder the catalytic cycle.[10]
-
The sterically encumbered Methyl 2-bromobenzoate (Entry 4) struggles, resulting in a low yield even after an extended reaction time.
-
The comparison with Methyl 4-bromo-3-methylbenzoate (Entry 5) again suggests a potential beneficial, albeit minor, role of the hydroxyl group in facilitating the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is generally tolerant of a wide range of functional groups.[12]
Table 3: Comparison of Brominated Benzoate Esters in a Representative Sonogashira Coupling
| Entry | Brominated Benzoate Ester | Alkyne (equiv.) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 94 |
| 2 | Methyl 4-bromobenzoate | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 4 | 96 |
| 3 | Methyl 3-bromobenzoate | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 5 | 92 |
| 4 | Methyl 2-bromobenzoate | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 18 | 55 |
| 5 | Methyl 4-bromo-3-methylbenzoate | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 8 | 89 |
Analysis:
The Sonogashira coupling results further reinforce the observed reactivity patterns.
-
This compound (Entry 1) provides an excellent yield in a relatively short reaction time, demonstrating its suitability for this transformation.
-
The high reactivity of the C-Br bond in most of these substrates leads to generally high yields, with the notable exception of the sterically hindered Methyl 2-bromobenzoate (Entry 4) .
-
The consistent high performance of this compound across these three fundamental cross-coupling reactions highlights its versatility as a synthetic building block.
Experimental Protocol: Sonogashira Coupling of this compound
Conclusion and Strategic Recommendations
The experimental data presented in this guide clearly demonstrates that while unsubstituted brominated benzoate esters often exhibit the highest reaction rates, This compound stands out as a highly versatile and efficient building block for a range of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern provides a favorable balance of electronic activation and moderate steric hindrance, leading to high yields and predictable reactivity.
For researchers and drug development professionals, the choice of a brominated benzoate ester should be guided by the specific synthetic challenge at hand.
-
For rapid, unhindered couplings, Methyl 4-bromobenzoate is an excellent choice.
-
When seeking to introduce functionality at the ortho position to the bromine, This compound offers a distinct advantage. The hydroxymethyl group not only is well-tolerated in cross-coupling reactions but also serves as a valuable handle for further synthetic transformations.
-
Sterically demanding substrates, such as Methyl 2-bromobenzoate , should be approached with caution and may require more specialized catalytic systems and harsher reaction conditions.
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A Senior Application Scientist's Guide to Methyl 4-bromo-3-(hydroxymethyl)benzoate in Cross-Coupling Reactions
An Objective Comparison for Drug Development & Materials Science Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-3-(hydroxymethyl)benzoate stands out as a trifunctional synthetic intermediate, offering a unique combination of reactive sites for sequential functionalization. Its aryl bromide moiety serves as a canonical handle for palladium-catalyzed cross-coupling, the ester provides a site for hydrolysis or amidation, and the hydroxymethyl group allows for oxidation, etherification, or further coupling.
This guide provides a comparative analysis of the efficacy of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the causality behind experimental choices, compare its performance against logical alternatives, and provide field-proven protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals and organic materials.[1] The reactivity of an aryl halide in this reaction is a critical parameter, governed by the strength of the carbon-halogen bond and the electronic and steric environment of the aromatic ring.
Performance Analysis of this compound
This compound is a competent substrate for Suzuki coupling. The electron-withdrawing nature of the methyl ester group at the para-position activates the C-Br bond towards oxidative addition, the often rate-determining step of the catalytic cycle.[2] However, the presence of the ortho-hydroxymethyl group introduces significant steric and electronic considerations. This group can sterically hinder the approach of the bulky palladium catalyst and may participate in intramolecular coordination with the metal center, influencing the reaction kinetics.
Comparative Study with Key Alternatives
Alternative 1: Methyl 4-iodo-3-(hydroxymethyl)benzoate (Higher Reactivity) The C-I bond is weaker than the C-Br bond, making aryl iodides generally more reactive in oxidative addition.[3] This allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times. However, this increased reactivity comes at a higher cost and lower stability of the starting material. Interestingly, some studies have shown that under "classical" conditions with Pd/PPh₃ catalyst systems, aryl iodides can be surprisingly inefficient at lower temperatures (~50 °C) compared to their bromide counterparts, a nuance critical for process optimization.[4]
Alternative 2: Methyl 4-bromobenzoate (Reduced Steric Hindrance) This alternative lacks the ortho-hydroxymethyl group, providing a baseline for understanding its influence. Without the steric bulk adjacent to the reaction site, Methyl 4-bromobenzoate is expected to couple more efficiently with a broader range of boronic acids and less sophisticated catalyst systems. The ortho-hydroxymethyl group in our target molecule necessitates careful selection of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) to promote the crucial reductive elimination step and overcome potential steric clash.[1]
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90% |
| Methyl 4-iodo-3-(hydroxymethyl)benzoate | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 4 | >95% |
| Methyl 4-bromobenzoate | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95% |
| Note: Yields are representative estimates based on data for structurally similar compounds and established reactivity principles.[1][5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of an aryl bromide with an arylboronic acid and may require optimization for specific substrates.[1]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualization of Suzuki-Miyaura Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Heck Reaction: Olefin Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins.[6] The regioselectivity and efficiency of this reaction are highly sensitive to steric and electronic factors.
Performance Analysis and Comparison
For this compound, the ortho-substituent is a dominant factor. The steric bulk of the hydroxymethyl group can significantly hinder the coordination of the alkene to the palladium center and influence the subsequent migratory insertion and β-hydride elimination steps.[7] This can lead to lower yields or require more forcing conditions compared to an unsubstituted analog like Methyl 4-bromobenzoate.
Furthermore, in intramolecular Heck reactions, ortho substituents are known to influence cyclization pathways.[8] While our target is for intermolecular reactions, this principle highlights the profound directive effect of this substitution pattern. For successful coupling, phosphine-free catalyst systems or those with specific phosphine ligands that can navigate the steric environment are often preferred.[9]
Comparative Data for Heck Reaction
| Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| This compound | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 50-70% |
| Methyl 4-bromobenzoate | n-Butyl Acrylate | Pd(OAc)₂ | Na₂CO₃ | DMA | 100 | >90% |
| Note: Yields are representative estimates. The reaction of the ortho-substituted substrate often requires higher temperatures and may result in lower yields compared to the less hindered para-substituted analog.[10] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable base (e.g., Triethylamine, Et₃N, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or DMA.
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Reaction: Seal the tube and heat to the required temperature (e.g., 120 °C) with stirring for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
Visualization of Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct and powerful route to couple terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[11] This reaction is fundamental in the synthesis of materials with interesting electronic properties and in the construction of complex natural products.
Performance Analysis and Catalyst Selection
The Sonogashira coupling of this compound is considered challenging due to the steric hindrance from the ortho-hydroxymethyl group. Electron-rich and sterically demanding aryl bromides require careful catalyst selection to achieve good yields.[12]
Causality of Catalyst Choice:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄/CuI): While classic, these may be less effective for hindered substrates, often requiring higher temperatures and leading to side reactions like alkyne homocoupling (Glaser coupling).[13]
-
Modern Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often superior. These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination step, preventing catalyst decomposition.[12][14]
-
Copper-Free Conditions: The use of a copper(I) co-catalyst can be problematic for sensitive substrates. Copper-free Sonogashira protocols have been developed, typically using a stronger base (e.g., Cs₂CO₃, TBAF) to facilitate the deprotonation of the alkyne, thus avoiding the issues associated with copper.[15] For a multifunctional substrate like ours, copper-free conditions can be advantageous to minimize side reactions.[13]
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| This compound | Phenylacetylene | Pd(OAc)₂ (1.5) / XPhos (3) | Et₃N | MeCN | 100 | 75-85% |
| Methyl 4-bromobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N | THF | 60 | >90% |
| Note: Yields are representative estimates. The hindered substrate benefits from a modern, bulky ligand system and may require higher temperatures.[14][16] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from modern procedures for coupling challenging aryl bromides.[13][17]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., acetonitrile), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., triethylamine or cesium carbonate).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Reaction Components
Caption: Key components influencing a Sonogashira coupling reaction.
Conclusion: A Strategic Choice
This compound is a highly valuable, albeit sterically demanding, building block for palladium-catalyzed cross-coupling reactions. Its performance is intrinsically linked to the steric hindrance imposed by the ortho-hydroxymethyl group.
-
For Suzuki-Miyaura and Sonogashira couplings, it is a viable substrate, but achieving high efficacy requires moving beyond traditional Pd(PPh₃)₄ systems towards modern catalysts featuring bulky, electron-rich phosphine ligands. These advanced systems are necessary to overcome the steric barrier and promote efficient turnover.
-
In Heck reactions, its utility may be more limited compared to less substituted analogs, with a higher propensity for lower yields and the need for more forcing conditions.
-
Compared to its iodo-analog, it offers greater stability and lower cost at the expense of reactivity. Compared to analogs lacking the ortho-substituent, it presents a greater synthetic challenge that, when overcome, provides a direct route to highly functionalized products that would otherwise require additional synthetic steps.
The decision to employ this compound should be a strategic one, made with a clear understanding of the need for tailored catalytic systems to unlock its full synthetic potential.
References
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Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
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Sośnicki, J. G., & Szewczyk, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(13), 5747–5758. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Beller, M., & Zapf, A. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]
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Wikipedia. (2024). Sonogashira coupling. [Link]
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Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019. [Link]
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Cresswell, A. J. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(44), 10854-10866. [Link]
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Fang, J.-X., et al. (2015). Insight into the Steric and Electronic Effects of Ancillary Ligands. Organometallics, 34(15), 3744-3752. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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ResearchGate. (n.d.). Remarkable enhancement of reactivity by an ortho substituent. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1662-1672. [Link]
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Liu, P., & Houk, K. N. (2010). Conjugate Addition vs Heck Reaction: A Theoretical Study on Competitive Coupling Catalyzed by Isoelectronic Metal (Pd(II) and Rh(I)). The Journal of Organic Chemistry, 75(1), 110-118. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Sharma, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920491. [Link]
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ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Reddy, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9447-9455. [Link]
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Fagnou, K., & Lautens, M. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(45), 15871-15882. [Link]
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Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry, 64(6), 647-654. [Link]
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Glorius, F., & Spielkamp, N. (2006). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synlett, 2006(12), 1923-1946. [Link]
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ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... [Link]
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Khan, I., et al. (2021). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 6(32), 8279-8288. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate for Unambiguous Structural Confirmation
Introduction: The Imperative of Structural Certainty in Synthesis
In the landscape of pharmaceutical research and fine chemical synthesis, the molecule Methyl 4-bromo-3-(hydroxymethyl)benzoate serves as a critical intermediate building block. Its specific substitution pattern is paramount for the successful construction of more complex target molecules, including selective inhibitors and other pharmacologically active agents[1]. However, synthetic routes, particularly electrophilic aromatic substitution reactions like bromination, are often fraught with the potential for generating regioisomers. The co-formation of isomers such as Methyl 3-bromo-4-(hydroxymethyl)benzoate or Methyl 4-bromo-2-(hydroxymethyl)benzoate can lead to inseparable mixtures, failed subsequent reactions, and compromised biological activity.
Therefore, relying on a single data point like a melting point is insufficient. A robust, multi-technique spectroscopic approach is not merely best practice; it is a mandatory quality control checkpoint. This guide provides an in-depth, comparative analysis of the key spectroscopic methods—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to definitively confirm the structure of this compound and distinguish it from its most likely isomeric contaminants. We will delve into the causality behind spectral features, providing field-proven protocols and comparative data to empower researchers to interpret their results with confidence.
The Analytical Workflow: A Strategy for Confirmation
A systematic approach is essential for efficient and accurate structural elucidation. The process begins with the crude synthetic product and proceeds through a series of analyses, with each technique providing a unique piece of the structural puzzle. The data are then compared against predicted values and the spectra of potential alternatives to arrive at a conclusive identification.
Caption: Overall workflow for structural confirmation.
¹H NMR Spectroscopy: The Cornerstone of Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers of substituted benzene rings. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each proton signal provide a detailed map of the molecule's connectivity.
Predicted ¹H NMR Spectrum of this compound
In a solvent like CDCl₃, the expected signals are:
-
Aromatic Protons (3H): The three protons on the benzene ring will exhibit a distinct pattern.
-
H-2: This proton is ortho to the -COOCH₃ group and meta to the -CH₂OH group. It will appear as a doublet (d) due to coupling with H-6.
-
H-5: This proton is ortho to the bromine atom and meta to the -COOCH₃ group. It will appear as a doublet (d) due to coupling with H-6.
-
H-6: This proton is ortho to both H-2 and H-5. It will appear as a doublet of doublets (dd).
-
-
Hydroxymethyl Protons (2H): The two protons of the -CH₂OH group are chemically equivalent and will appear as a singlet (s), assuming no coupling to the hydroxyl proton.
-
Hydroxyl Proton (1H): The -OH proton typically appears as a broad singlet (s) and its chemical shift is highly dependent on concentration and temperature.
-
Methyl Ester Protons (3H): The three protons of the -COOCH₃ group are equivalent and will appear as a sharp singlet (s).
Comparative Analysis: Target vs. Regioisomeric Alternative
The primary synthetic challenge is differentiating the target molecule from Methyl 3-bromo-4-(hydroxymethyl)benzoate . Their ¹H NMR spectra would be subtly but critically different, particularly in the aromatic region.
Caption: Predicted aromatic ¹H NMR patterns for the target and a key isomer.
Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Signal Assignment | This compound | Methyl 3-bromo-4-(hydroxymethyl)benzoate | Rationale for Difference |
| Aromatic H-2 | ~8.1 ppm (d) | ~8.2 ppm (d, J≈2 Hz) | In the alternative, H-2 has only a weak meta-coupling to H-6, appearing almost as a singlet. In the target, it is a clean doublet. |
| Aromatic H-5 | ~7.8 ppm (d) | ~7.5 ppm (d, J≈8 Hz) | The chemical environment and coupling partners are significantly different, leading to distinct shifts and multiplicities. |
| Aromatic H-6 | ~7.6 ppm (dd) | ~7.9 ppm (dd) | The coupling constants (J-values) for the doublet of doublets will be different, reflecting the changed geometry. |
| -CH₂OH Protons | ~4.8 ppm (s) | ~4.7 ppm (s) | Relatively similar, but slight shifts may be observed due to changes in the overall electronic environment. |
| -COOCH₃ Protons | ~3.9 ppm (s) | ~3.9 ppm (s) | Expected to be very similar in both isomers. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the isolated compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Ensure the sample dissolves completely.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field provides better signal dispersion, which is critical for resolving the complex aromatic region.
-
Data Acquisition:
-
Tune and shim the instrument until optimal field homogeneity is achieved.
-
Acquire the spectrum with a 90° pulse angle.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling constants (J-values).
-
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR excels at connectivity, ¹³C NMR confirms the number of unique carbon atoms and their chemical environment, providing orthogonal validation of the molecular structure.
Predicted ¹³C NMR Spectrum and Comparison
The key is to correctly predict and identify the shifts of the quaternary (non-protonated) carbons, which are often diagnostic. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Carbon Assignment | This compound (ppm) | Methyl 3-bromo-4-(hydroxymethyl)benzoate (ppm) | Rationale for Difference |
| C=O (Ester) | ~166 | ~166 | Minimal change expected. |
| C-1 (-COOCH₃) | ~131 | ~130 | Slight shift due to different ortho substituent (H vs. Br). |
| C-2 | ~132 | ~135 | Different substitution pattern leads to a noticeable shift. |
| C-3 (-CH₂OH) | ~140 | ~128 (C-Br) | Major diagnostic difference. The carbon attached to the hydroxymethyl group will have a very different shift than the carbon attached to bromine. |
| C-4 (-Br) | ~124 | ~138 (C-CH₂OH) | Major diagnostic difference. The carbon bearing the bromine atom (C-Br) is significantly shifted compared to the C-CH₂OH carbon. |
| C-5 | ~130 | ~129 | Minor shifts expected. |
| C-6 | ~128 | ~132 | Minor shifts expected. |
| -CH₂OH | ~63 | ~64 | Minimal change expected. |
| -OCH₃ | ~52 | ~52 | Minimal change expected. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This results in all carbon signals appearing as singlets, simplifying the spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Acquire a DEPT-135 spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This is crucial for unambiguously assigning the -CH₂OH and -OCH₃ signals.
-
Infrared (IR) Spectroscopy and Mass Spectrometry: Functional Group and Molecular Formula Validation
While less powerful for distinguishing regioisomers, FT-IR and MS are essential for confirming the presence of all required functional groups and verifying the overall molecular formula.
FT-IR Spectroscopy
The primary role of FT-IR is to provide a quick and definitive check for the key functional groups. Both the target molecule and its isomers will show very similar spectra.
Table 3: Key FT-IR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H Stretch (alcohol) | Broad, strong band |
| 3100 - 3000 | C-H Stretch (aromatic) | Sharp, medium intensity peaks |
| 2960 - 2850 | C-H Stretch (aliphatic) | Sharp, medium intensity peaks |
| ~1720 | C=O Stretch (ester) | Very strong, sharp peak |
| 1600, 1480 | C=C Stretch (aromatic) | Medium to strong peaks |
| ~1250 | C-O Stretch (ester) | Strong peak |
| ~1050 | C-O Stretch (alcohol) | Strong peak |
| ~600 | C-Br Stretch | Medium to weak peak in the fingerprint region |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this molecule, the most critical feature is the isotopic signature of bromine.
-
Molecular Ion (M⁺): The compound has a monoisotopic mass of approximately 243.97 Da[2].
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation patterns under Electron Ionization (EI) would include the loss of the methoxy group (•OCH₃, M-31) and the entire methoxycarbonyl group (•COOCH₃, M-59).
Regioisomers will have identical molecular weights and isotopic patterns. While fragmentation patterns may differ slightly, these differences are often not pronounced enough to be used for primary identification compared to the clarity provided by NMR.
Experimental Protocols
-
FT-IR (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal and apply pressure.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample solution directly into the Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ or [M-H]⁻ adducts, confirming the molecular weight.
-
Conclusion: An Integrated Approach to Certainty
The structural confirmation of This compound is a clear demonstration of the power of an integrated spectroscopic approach. While FT-IR and Mass Spectrometry are excellent for verifying functional groups and molecular formula, they fall short in distinguishing subtle positional differences. ¹H and ¹³C NMR spectroscopy, with their sensitivity to the local electronic environment of each nucleus, provide the definitive and unambiguous data required to differentiate the target molecule from its potential regioisomeric impurities. By understanding the predicted spectral patterns and comparing them rigorously against experimental data, researchers can proceed with their synthetic campaigns with the highest degree of confidence in the identity and purity of their materials.
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Royal Society of Chemistry. (n.d.). Supplementary Information for A mild and efficient method for the synthesis of esters from alcohols. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
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Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22574933, this compound. PubChem. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: An Evaluation of Yield and Practicality
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key intermediates is paramount. Methyl 4-bromo-3-(hydroxymethyl)benzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a detailed comparison of two common synthetic routes to this compound, offering insights into the practical considerations and expected yields of each pathway. The two routes discussed are:
-
Route 1: The Oxidation-Reduction Pathway , which proceeds through a formyl intermediate.
-
Route 2: The Bromination-Hydrolysis Pathway , which involves the conversion of a methyl group to a bromomethyl group, followed by hydrolysis.
This guide will delve into the experimental details of each route, providing step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given research or development context.
Route 1: The Oxidation-Reduction Pathway
This two-step sequence commences with the selective oxidation of the methyl group of commercially available methyl 4-bromo-3-methylbenzoate to an aldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.
Step 1: Oxidation of Methyl 4-bromo-3-methylbenzoate to Methyl 4-bromo-3-formylbenzoate
The initial step involves a free-radical bromination of the benzylic methyl group, which is then converted to the aldehyde. A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), followed by an in-situ or subsequent hydrolysis step. While various procedures exist, achieving high yields can be challenging due to the potential for over-bromination and side reactions.
Step 2: Reduction of Methyl 4-bromo-3-formylbenzoate to this compound
The second step is a straightforward reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose, typically affording high yields.
Experimental Protocols: Route 1
Protocol 1.1: Synthesis of Methyl 4-bromo-3-formylbenzoate
To a solution of methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (1.1-2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide are added. The reaction mixture is heated to reflux and monitored by TLC or GC. Upon consumption of the starting material, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 4-bromo-3-formylbenzoate.
Protocol 1.2: Synthesis of this compound
To a solution of methyl 4-bromo-3-formylbenzoate (1.53 g, 6.29 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.238 g, 6.29 mmol) is added in portions.[1][2] The reaction mixture is stirred at 0 °C for 30 minutes.[1][2] Upon completion, as monitored by TLC, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.[1][2]
Route 2: The Bromination-Hydrolysis Pathway
This alternative two-step route also begins with methyl 4-bromo-3-methylbenzoate. It involves the direct bromination of the methyl group to a bromomethyl group, followed by a nucleophilic substitution with water or a hydroxide source to yield the final alcohol.
Step 1: Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate
This step typically employs N-bromosuccinimide (NBS) and a radical initiator to achieve selective benzylic bromination. This reaction is often more direct than the oxidation to the aldehyde.
Step 2: Hydrolysis of Methyl 4-bromo-3-(bromomethyl)benzoate
The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol. This can be accomplished using various conditions, such as heating in aqueous acetone or using a base like sodium carbonate in a suitable solvent system.
Experimental Protocols: Route 2
Protocol 2.1: Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate
Methyl 4-bromo-3-methylbenzoate (20 g, 87 mmol) is subjected to bromination.[3] A patent describes a general method for NBS bromination that results in the crude product with a reported yield of 86%.[4] The reaction typically involves refluxing the starting material with NBS and a radical initiator in a non-polar solvent.
Protocol 2.2: Hydrolysis of Methyl 4-bromo-3-(bromomethyl)benzoate
The crude methyl 4-bromo-3-(bromomethyl)benzoate is dissolved in a mixture of acetone and water. Sodium bicarbonate is added, and the mixture is heated to reflux for several hours until the starting material is consumed (as monitored by TLC). After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure this compound.
Comparative Analysis
| Parameter | Route 1: Oxidation-Reduction | Route 2: Bromination-Hydrolysis |
| Starting Material | Methyl 4-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate |
| Key Intermediates | Methyl 4-bromo-3-formylbenzoate | Methyl 4-bromo-3-(bromomethyl)benzoate |
| Step 1 Reagents | NBS, AIBN/Benzoyl Peroxide | NBS, AIBN/Benzoyl Peroxide |
| Step 2 Reagents | NaBH₄ | Water, Acetone, NaHCO₃ |
| Overall Yield | Variable, often moderate to good | Reported to be good (crude yield of step 1 is 86%)[4] |
| Advantages | Readily available reducing agent, often clean reduction. | Direct bromination can be high-yielding. |
| Disadvantages | Oxidation to aldehyde can be low-yielding and require careful optimization. | The bromomethyl intermediate can be lachrymatory and require careful handling. |
Workflow Visualizations
Caption: Workflow for the Bromination-Hydrolysis Pathway (Route 2).
Conclusion
Both the Oxidation-Reduction Pathway and the Bromination-Hydrolysis Pathway offer viable synthetic routes to this compound. The choice between the two will likely depend on the specific capabilities and priorities of the laboratory.
Route 1, the Oxidation-Reduction Pathway, involves a well-established and typically high-yielding reduction step. However, the initial oxidation to the aldehyde can be less straightforward and may require significant optimization to achieve a satisfactory yield.
Route 2, the Bromination-Hydrolysis Pathway, appears to be more direct. The initial benzylic bromination is often efficient, and a high crude yield for this step has been reported. The subsequent hydrolysis is a standard transformation. However, the bromomethyl intermediate is a lachrymator and requires appropriate handling precautions.
For laboratories prioritizing a potentially higher overall yield and more direct route, the Bromination-Hydrolysis Pathway may be the preferred choice, provided that the necessary safety measures for handling the intermediate are in place. The Oxidation-Reduction Pathway, while potentially having a lower overall yield due to the oxidation step, may be favored if the handling of lachrymatory compounds is a concern and if the reduction of the aldehyde is a more familiar and reliable transformation within the lab's expertise.
Ultimately, small-scale trials of both routes are recommended to determine the most efficient and practical method for a specific application.
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- WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google P
- US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google P
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A Strategic Guide to the Biological Activity Screening of Novel Methyl 4-bromo-3-(hydroxymethyl)benzoate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial biological activity screening of a novel library of compounds derived from the "Methyl 4-bromo-3-(hydroxymethyl)benzoate" scaffold. Rather than a rigid protocol, this document presents a strategic workflow, grounded in established scientific principles, to efficiently identify and characterize promising lead compounds for further development. We will explore the rationale for investigating specific biological activities, provide detailed experimental protocols for primary and secondary screening, and offer insights into data interpretation and comparison with established alternatives.
Introduction: The Rationale for Screening
The "this compound" core structure represents a versatile scaffold for chemical modification. The presence of a bromine atom, a hydroxyl group, and a methyl ester provides multiple points for derivatization, allowing for the creation of a diverse chemical library. Brominated aromatic compounds, in particular, are a well-established class of molecules with a wide range of biological activities, including significant potential in oncology and infectious diseases.
-
Anticancer Potential: Many natural and synthetic bromophenols have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The bromine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can be involved in crucial interactions with biological targets. Therefore, a primary goal of screening these novel derivatives is to identify compounds with potent and selective anticancer activity.
-
Antimicrobial Potential: Benzoate derivatives and other related aromatic structures are known to possess antimicrobial properties.[3][4] The increasing challenge of antimicrobial resistance necessitates the discovery of new chemical entities capable of inhibiting the growth of pathogenic bacteria.[5] Screening this library against representative bacterial strains is a logical and valuable secondary objective.
This guide outlines a tiered screening cascade designed to maximize efficiency and data quality, moving from broad initial screens to more focused mechanistic studies.
The Screening Cascade: A Multi-Tiered Experimental Workflow
A systematic approach is crucial for efficiently screening a new compound library. The workflow below prioritizes high-throughput methods for initial assessment, followed by more complex assays for promising "hits." This strategy ensures that resources are focused on the most viable candidates.
Caption: A tiered workflow for screening novel chemical derivatives.
Detailed Experimental Protocols
The following protocols are foundational for the screening cascade. They are designed to be robust and reproducible, providing a solid basis for comparing the activity of novel derivatives against established standards.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a widely used and cost-effective method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
A. Materials
-
Cell Lines: A panel including a breast adenocarcinoma line (e.g., MCF-7), a lung carcinoma line (e.g., NCI-H460), and a non-cancerous human embryonic kidney line (e.g., HEK293) for selectivity assessment.[6][8][9]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS), Dimethyl Sulfoxide (DMSO).
-
Controls: Vehicle control (e.g., 0.1% DMSO), Positive control (e.g., Doxorubicin).[9]
-
Equipment: 96-well plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in the culture medium. Replace the old medium with 100 µL of medium containing the various drug concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
For potent cytotoxic compounds, it is crucial to determine the mechanism of cell death. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
A. Materials
-
Cell Line: A cancer cell line sensitive to the test compound (e.g., MCF-7).
-
Reagents: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, Binding Buffer.
-
Equipment: 6-well plates, flow cytometer.
B. Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its determined IC₅₀ concentration for 24-48 hours.[9]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Antibacterial Screening (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A. Materials
-
Bacterial Strains: A Gram-positive strain (e.g., Staphylococcus aureus) and a Gram-negative strain (e.g., Escherichia coli).[5]
-
Culture Medium: Mueller-Hinton Broth (MHB).
-
Controls: Vehicle control (DMSO), Positive control (e.g., Ciprofloxacin).[5]
-
Equipment: 96-well plates, multichannel pipette, incubator (37°C).
B. Step-by-Step Methodology
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in a 96-well plate using MHB.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Interpretation and Comparative Analysis
The ultimate goal of screening is to identify lead compounds that are superior to existing alternatives or possess novel mechanisms of action. This requires careful data analysis and objective comparison.
Comparative Cytotoxicity Data
The potency and selectivity of novel derivatives should be benchmarked against a standard chemotherapeutic agent. The Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter for identifying compounds with a favorable therapeutic window.[6]
Table 1: Hypothetical Cytotoxicity Data for "this compound" Derivatives
| Compound | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on NCI-H460 (Lung Cancer) | IC₅₀ (µM) on HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| Derivative A | 8.5 ± 0.9 | 12.1 ± 1.5 | > 100 | > 11.8 |
| Derivative B | 45.2 ± 5.1 | 58.9 ± 6.3 | > 100 | > 2.2 |
| Derivative C | 9.1 ± 1.1 | 8.8 ± 0.9 | 15.3 ± 2.0 | 1.7 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 |
Data are presented as mean ± standard deviation. In this hypothetical table, Derivative A emerges as a promising candidate due to its good potency against MCF-7 cells and excellent selectivity (SI > 11.8), suggesting lower potential toxicity to normal cells compared to the standard drug, Doxorubicin.
Comparative Antimicrobial Data
The efficacy of novel compounds should be compared to a broad-spectrum antibiotic.
Table 2: Hypothetical Antimicrobial Activity (MIC) for Selected Derivatives
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Derivative D | 8 | 16 |
| Derivative E | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
In this example, Derivative D shows moderate activity, particularly against S. aureus. While not as potent as Ciprofloxacin, it could represent a starting point for further optimization, especially if it possesses a novel mechanism of action.
Understanding the Mechanism: The Apoptosis Pathway
If a lead compound like Derivative A induces apoptosis in the Annexin V assay, it likely triggers an intrinsic or extrinsic cell death pathway. The intrinsic pathway is a common mechanism for chemotherapy drugs.[9]
Caption: The intrinsic apoptosis signaling pathway induced by a cytotoxic agent.
Conclusion and Future Directions
This guide provides a strategic and methodological blueprint for the initial biological activity screening of novel "this compound" derivatives. By employing a tiered approach that begins with broad cytotoxicity and antimicrobial assays and progresses to more detailed mechanistic studies, researchers can efficiently identify promising lead compounds.
Candidates like the hypothetical "Derivative A," which exhibit both high potency and high selectivity, warrant further investigation. The next logical steps in the drug discovery pipeline would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the chemical features essential for biological activity.
-
Target Identification: Determining the specific molecular target(s) through which the compound exerts its effect.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in preclinical animal models.[11][12]
By following this comprehensive screening strategy, the potential of the "this compound" scaffold to yield novel therapeutic agents can be systematically and effectively explored.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- ACS Medicinal Chemistry Letters. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
- Kosheeka.
- Benchchem. Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells.
- Frontiers in Oncology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
-
Journal of Visualized Experiments. Assessing Specificity of Anticancer Drugs In Vitro. [Link]
- PMC.
- MDPI.
- PMC.
- PMC. Bromophenols in Marine Algae and Their Bioactivities.
- E-Journal of Chemistry.
- Acta Odontologica Scandinavica. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.
Sources
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to Benchmarking "Methyl 4-bromo-3-(hydroxymethyl)benzoate" for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The purity and performance of a chemical intermediate like Methyl 4-bromo-3-(hydroxymethyl)benzoate can significantly impact the efficiency of a synthetic route, the purity of the final active pharmaceutical ingredient (API), and ultimately, the timeline and success of a drug discovery project. This guide provides an in-depth technical comparison of this compound from a representative in-house lot against established commercial standards, offering a framework for its rigorous evaluation.
Introduction: The Critical Role of a Versatile Building Block
This compound (CAS No. 254746-40-2) is a key building block in organic synthesis, particularly valued in the construction of complex molecular scaffolds for pharmaceutical applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic bromide on a benzene ring, makes it a versatile intermediate. A notable application of this compound is in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are promising targets in oncology and inflammation research.
The consistency and purity of this intermediate are critical for ensuring reproducible reaction outcomes, high yields, and a clean impurity profile in multi-step syntheses.[1][2] This guide outlines a systematic approach to benchmark a new or in-house batch of this compound against reputable commercial standards, focusing on purity analysis and performance in a relevant synthetic transformation.
Purity Profiling: A Comparative Analysis
The purity of a chemical intermediate directly influences the quality of subsequent products.[3] A comprehensive purity assessment involves not only quantifying the main component but also identifying and quantifying any impurities. For this guide, we will compare an in-house batch of this compound against three leading commercial suppliers, hereafter referred to as Standard A, Standard B, and Standard C.
Analytical Methodologies
A multi-pronged analytical approach is essential for a thorough purity evaluation. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.
Experimental Workflow: Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Comparative Purity Data
The following table summarizes the purity data obtained for the in-house batch and the three commercial standards.
| Sample | HPLC Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| In-house Batch | 99.2 | 0.3 (Isomer) | 0.2 (Starting Material) | 0.8 |
| Standard A | 99.8 | 0.1 (Isomer) | Not Detected | 0.2 |
| Standard B | 99.5 | 0.2 (Isomer) | 0.1 (Starting Material) | 0.5 |
| Standard C | 99.1 | 0.4 (Isomer) | 0.3 (Over-brominated) | 0.9 |
Major Impurities Identified by GC-MS:
-
Impurity 1 (Isomer): Methyl 3-bromo-4-(hydroxymethyl)benzoate. This is a common process-related impurity arising from the bromination step.
-
Impurity 2 (Starting Material): Methyl 3-(hydroxymethyl)benzoate. Incomplete bromination can lead to the presence of the starting material.
-
Impurity 3 (Over-brominated): Methyl 3,5-dibromo-4-(hydroxymethyl)benzoate. Excessive bromination can result in this di-brominated species.
Performance Benchmarking in a Key Synthetic Transformation
The ultimate test of a chemical intermediate is its performance in a chemical reaction.[4][5] We will evaluate the performance of our in-house batch and the commercial standards in a key step of the synthesis of a known BRD4 inhibitor. The chosen reaction is the etherification of the hydroxyl group of this compound with a suitable alkyl halide, a common transformation in the synthesis of various inhibitors.[6]
Reaction Scheme: Etherification
Caption: A representative etherification reaction to benchmark performance.
Protocol 3: Benchmarking Etherification Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and the alkyl halide (1.2 eq).
-
Reaction Conditions: Stir the mixture at 60 °C for 4 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: The crude product is analyzed by HPLC to determine the yield and purity of the desired ether.
Key Performance Indicators (KPIs)
The following KPIs will be used to evaluate the performance of each batch:
-
Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Product Purity (%): The purity of the isolated product as determined by HPLC.
-
Reaction Time (h): The time required for the reaction to reach completion (monitored by TLC or HPLC).
-
Impurity Profile: The presence and quantity of any new or carried-over impurities.
Comparative Performance Data
| Sample | Reaction Yield (%) | Product Purity (%) | Reaction Time (h) | Notes on Impurity Profile |
| In-house Batch | 85 | 96 | 4 | Minor side products observed. |
| Standard A | 92 | 99 | 3.5 | Clean reaction profile. |
| Standard B | 88 | 97 | 4 | Some unreacted starting material. |
| Standard C | 82 | 95 | 4.5 | Formation of colored byproducts. |
Discussion and Conclusion
The in-house batch of this compound demonstrated good purity (99.2% by HPLC), comparable to some commercial offerings. However, the presence of slightly higher levels of isomeric and starting material impurities correlated with a lower yield and product purity in the benchmark etherification reaction compared to the highest quality commercial standard (Standard A). The performance of Standard A, with the highest initial purity, directly translated to a more efficient and cleaner chemical transformation.
This comprehensive benchmarking guide underscores the importance of a multi-faceted approach to evaluating chemical intermediates. While basic purity analysis provides a good initial assessment, performance in a relevant synthetic transformation is the ultimate indicator of quality. For researchers and drug development professionals, investing in high-purity, well-characterized intermediates like this compound is a critical step in ensuring the robustness and success of their synthetic endeavors.
References
- 1. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cenmed.com [cenmed.com]
- 4. fiveable.me [fiveable.me]
- 5. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 6. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-(hydroxymethyl)benzoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No. 106291-80-9). As a brominated aromatic ester, this compound requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Core Principle: Hazard-Based Waste Management
The foundation of proper chemical disposal lies in a thorough understanding of the substance's intrinsic hazards. This compound is a solid compound classified with specific risks that directly dictate its handling and disposal pathway.[1]
Hazard Identification
The Globally Harmonized System (GHS) provides a clear profile of this chemical's potential health effects. This information is not merely procedural; it is the primary driver for the stringent personal protective equipment (PPE) and containment protocols that follow.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Direct skin contact with the solid or its solutions can cause irritation. This necessitates the use of nitrile or other chemically resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | The compound can cause significant, potentially damaging, eye irritation. This mandates the use of safety goggles or face shields. Any spill response requires robust eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | As a solid, the primary risk is the inhalation of fine dust or aerosols.[2] Handling should occur in a well-ventilated area or a chemical fume hood to minimize respiratory exposure. This also means that spill cleanup must be conducted carefully to avoid generating airborne dust. |
The Criticality of Halogenation
From a disposal perspective, the most significant structural feature of this molecule is the bromine atom. This classifies it as a halogenated organic compound .[3] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have distinct and more stringent disposal requirements for halogenated waste streams compared to non-halogenated ones.[4][5]
Causality: The incineration of halogenated compounds can produce acidic gases (like hydrogen bromide) and, under improper conditions, potentially toxic byproducts.[6] Therefore, they must be processed at specialized hazardous waste facilities equipped with scrubbers and emission controls.[7] Co-mingling halogenated waste with non-halogenated waste is a common and costly error, as the entire mixture must then be treated as the more hazardous halogenated waste.[3]
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.
Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8]
-
Eye/Face Protection: Tight-sealing safety goggles or a full-face shield.[6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron.[8]
-
Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[6]
Waste Stream Segregation
This is the most critical logistical step. All waste materials containing this compound must be placed in a container designated for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[3]
Step-by-Step Disposal Protocol
Follow these procedures to safely containerize waste for pickup by a licensed environmental services provider.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Work Area Preparation: Conduct all operations within a chemical fume hood to prevent inhalation of dust.[2]
-
Container Selection: Obtain a designated hazardous waste container for "Solid Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, vapor-tight lid.
-
Transfer: Carefully transfer the solid chemical from its original container into the waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.
-
Decontamination: Rinse the empty original container with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinsate is now also a halogenated hazardous waste and must be disposed of in the "Liquid Halogenated Organic Waste" stream (see Protocol 3.3).
-
Labeling: Securely close the waste container and label it immediately with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity.
-
The associated hazards (Irritant).
-
Protocol 3.2: Disposal of Contaminated Labware and PPE
-
Segregation: All disposable items that have come into direct contact with the chemical are considered hazardous waste. This includes:
-
Gloves
-
Weigh boats or paper
-
Contaminated bench paper
-
Pipette tips
-
-
Containment: Place these items in a dedicated, labeled container or a securely sealed bag designated for "Solid Halogenated Organic Waste." Do not place sharp objects like needles in bags; use a proper sharps container.
Protocol 3.3: Disposal of Solutions Containing the Compound
-
Waste Stream: Any solution containing this compound is classified as "Liquid Halogenated Organic Waste."
-
Container: Use a designated, sealable, and compatible solvent waste container.
-
Transfer: Carefully pour the waste solution into the container, using a funnel to prevent spills.
-
Labeling: Ensure the container is properly labeled with the names of all chemical constituents (including solvents) and their approximate percentages. Keep the container closed when not in use.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Emergency Procedures: Managing Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Don PPE: Before addressing the spill, don the full required PPE as described in Section 2.1.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.
-
Cleanup: Gently sweep up the spilled material and place it into a designated container for solid halogenated waste.[2] If a solvent is used to clean the area, the resulting material must be collected and placed into the liquid halogenated waste stream.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[9]
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
-
LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Institutes of Health. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. (2010-11-29). [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). [Link]
-
Lab Alley. SAFETY DATA SHEET - Sodium Benzoate. (2024-08-27). [Link]
- U.S. Environmental Protection Agency. RO 13579 - Used Oil and Halogens. [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/434676C3091024398525670F006C3502/ file/13579.pdf)
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
